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  • Product: 6-(Piperidin-1-yl)quinolin-5-amine
  • CAS: 21194-97-8

Core Science & Biosynthesis

Foundational

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 5-Amino-6-Piperidinylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The quinoline scaffold remains a cornerstone in medicinal chemistry, demonstrating a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Within this privileged class of heterocycles, the 5-amino-6-piperidinylquinoline core has emerged as a particularly promising framework for the development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this scaffold. By dissecting the influence of substitutions on the quinoline nucleus, the 5-amino group, and the 6-piperidinyl moiety, we aim to furnish researchers and drug development professionals with the critical insights necessary to guide the rational design of next-generation therapeutic agents. This guide integrates field-proven experimental insights with a robust survey of the current scientific literature, offering detailed experimental protocols and visual summaries of key chemical and biological concepts.

Introduction: The Quinoline Core in Modern Drug Discovery

Quinoline and its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of an amino group at the 5-position and a piperidinyl or piperazinyl moiety at the 6-position creates a unique chemical architecture with significant potential for modulation of various signaling pathways. This guide will explore the nuanced structure-activity relationships that define the therapeutic potential of this promising scaffold.

The Core Scaffold: Synthesis of 5-Amino-6-Piperidinylquinolines

The synthesis of the 5-amino-6-piperidinylquinoline core typically involves a multi-step sequence, often beginning with a substituted aniline. A common strategy involves the construction of the quinoline ring followed by the sequential introduction of the amino and piperidinyl groups.

Experimental Protocol: General Synthesis of the 5-Amino-6-Piperidinylquinoline Scaffold
  • Step 1: Synthesis of the Quinoline Core. A substituted aniline can be reacted with a suitable three-carbon synthon, such as methyl vinyl ketone, in the presence of a catalyst like anhydrous zinc chloride and "silferc" (anhydrous ferric chloride impregnated on silica gel) in acetic acid to construct the quinoline ring system.[2]

  • Step 2: Nitration of the Quinoline Core. The synthesized quinoline is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group, which will later be reduced to the key amino group. The position of nitration is directed by the existing substituents on the quinoline ring.

  • Step 3: Introduction of the Piperidinyl/Piperazinyl Moiety. A nucleophilic aromatic substitution (SNAr) reaction is commonly employed to introduce the piperidinyl or piperazinyl group at the 6-position. This typically involves reacting a halo-substituted quinoline (e.g., 6-bromoquinoline) with piperidine or a substituted piperazine in the presence of a suitable base and often a palladium catalyst.

  • Step 4: Reduction of the Nitro Group. The nitro group is then reduced to the 5-amino group. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

  • Step 5: Derivatization (Optional). The 5-amino group and the nitrogen of the piperidinyl/piperazinyl ring can be further functionalized to explore the SAR.

Synthesis_Workflow sub_aniline Substituted Aniline quinoline_core Quinoline Core sub_aniline->quinoline_core Ring Formation nitro_quinoline Nitro-Quinoline quinoline_core->nitro_quinoline Nitration halo_nitro_quinoline Halo-Nitro-Quinoline nitro_quinoline->halo_nitro_quinoline Halogenation piperidinyl_nitro_quinoline 6-Piperidinyl-Nitro-Quinoline halo_nitro_quinoline->piperidinyl_nitro_quinoline SNAr with Piperidine final_compound 5-Amino-6-Piperidinylquinoline piperidinyl_nitro_quinoline->final_compound Nitro Reduction

Caption: General synthetic workflow for 5-amino-6-piperidinylquinoline derivatives.

Deconstructing the Scaffold: A Deep Dive into Structure-Activity Relationships

The biological activity of 5-amino-6-piperidinylquinoline derivatives is a composite of the contributions from each of its core components. Understanding the SAR of each component is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Quinoline Core: The Foundation of Activity

The quinoline ring itself is a critical pharmacophore. Its aromatic nature allows for π-π stacking interactions with biological targets, and the nitrogen atom can act as a hydrogen bond acceptor.[3]

  • Substitution Pattern: The position and nature of substituents on the quinoline ring dramatically influence activity. For instance, in a series of 4-aminoquinolines, electron-withdrawing groups at the 7-position were found to enhance antiplasmodial activity.[4][5] While our focus is on the 5,6-disubstituted pattern, this highlights the electronic sensitivity of the quinoline system.

  • Lipophilicity: Modifications to the quinoline core can significantly alter the lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A balance must be struck to ensure adequate solubility and cell permeability.

The 5-Amino Group: A Key Interaction Point

The 5-amino group is a critical determinant of biological activity, often serving as a key hydrogen bond donor or a point for further derivatization to modulate potency and selectivity.

  • Primary vs. Substituted Amines: The activity can be highly sensitive to whether the amino group is primary, secondary, or tertiary. In some series of quinoline derivatives, smaller dialkylamino groups at other positions have been shown to enhance efficacy, while bulky substituents can be detrimental.[1]

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group can be a viable strategy to probe for additional binding interactions. This can also modulate the electronic properties of the quinoline ring and the overall physicochemical properties of the compound.

The 6-Piperidinyl/Piperazinyl Moiety: The Vector for Specificity

The substituent at the 6-position, particularly a piperidine or piperazine ring, plays a pivotal role in defining the target specificity and overall pharmacological profile of the molecule.

  • Piperidine vs. Piperazine: The choice between a piperidine and a piperazine ring can significantly impact activity. The additional nitrogen atom in the piperazine ring provides another site for interaction or derivatization. For example, in a series of quinoline-piperazine hybrids, substitutions on the distal nitrogen of the piperazine were crucial for antibacterial and antitubercular activity.[6]

  • Substitution on the Piperidinyl/Piperazinyl Ring: The nature and position of substituents on the piperidinyl or piperazinyl ring are critical for optimizing activity.

    • Alkyl and Aryl Substituents: In a series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, the nature of the alkyl group on the piperazine nitrogen significantly affected antibacterial activity.[5]

    • Functionalized Substituents: Introducing functional groups such as amides or sulfonamides can lead to enhanced potency. For instance, quinoline-piperazine coupled sulfonamides have shown excellent activity against various bacteria.[6]

  • Linker to the Quinoline Core: While the topic specifies a direct linkage, it is worth noting that in related scaffolds, the nature of the linker between the quinoline and the heterocyclic moiety can be a key determinant of activity. For example, an ether linkage between a quinoline and a piperidine was found to be critical for anti-influenza activity.[7][8]

Tabular Summary of Structure-Activity Relationships

Structural Moiety Modification General Effect on Activity Supporting Evidence/Rationale
Quinoline Core Introduction of electron-withdrawing groupsCan enhance activity (e.g., antiplasmodial)Alters electronic properties of the ring system, potentially improving target interaction.[4][5]
Alteration of lipophilicityImpacts ADME propertiesA balance is required for optimal bioavailability.
5-Amino Group Primary vs. Substituted AminePotency is highly dependent on the nature of substitution.Steric and electronic factors at this position influence binding affinity.[1]
Acylation/SulfonylationCan modulate potency and introduce new interactions.Provides a handle for probing additional binding pockets and altering physicochemical properties.
6-Piperidinyl/Piperazinyl Moiety Piperidine vs. PiperazinePiperazine offers an additional site for modification.The second nitrogen in piperazine can be functionalized to fine-tune activity and properties.[6]
Substitution on the Heterocyclic RingCrucial for optimizing potency and selectivity.Substituents can engage in specific interactions with the target protein.[5][6]
Nature of Substituent (Alkyl, Aryl, Functionalized)Can lead to significant changes in biological activity.Different substituents can confer distinct pharmacological profiles (e.g., antibacterial, anticancer).[5][6]

Experimental Protocols for Biological Evaluation

To elucidate the SAR of novel 5-amino-6-piperidinylquinoline derivatives, a robust panel of in vitro and in vivo assays is essential.

In Vitro Kinase Inhibition Assay

Many quinoline derivatives exhibit activity as kinase inhibitors. A common method to assess this is through an in vitro kinase assay.

  • Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a fluorescent or luminescent readout.

  • Procedure: a. A specific kinase, its substrate, and ATP are incubated in a buffer solution. b. The test compound is added at various concentrations. c. The reaction is allowed to proceed for a defined period. d. The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay). e. IC50 values are calculated from the dose-response curves.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Assay Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Procedure: a. Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). c. The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation. d. The formazan crystals are solubilized with a suitable solvent (e.g., DMSO). e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[9]

Biological_Evaluation_Workflow cluster_invitro In Vitro Evaluation start Synthesized 5-Amino-6-Piperidinylquinoline Derivatives in_vitro_assays In Vitro Assays start->in_vitro_assays in_vivo_studies In Vivo Studies in_vitro_assays->in_vivo_studies Lead Compound Identification kinase_assay Kinase Inhibition Assay in_vitro_assays->kinase_assay mtt_assay Anticancer Activity (MTT) in_vitro_assays->mtt_assay antimicrobial_assay Antimicrobial Assay in_vitro_assays->antimicrobial_assay

Caption: Workflow for the biological evaluation of 5-amino-6-piperidinylquinoline derivatives.

Conclusion and Future Directions

The 5-amino-6-piperidinylquinoline scaffold represents a versatile and highly adaptable platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of a systematic and multi-parameter optimization approach. The quinoline core provides the foundational structure for target engagement, while the 5-amino and 6-piperidinyl/piperazinyl moieties offer critical points for modulation of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of specific biological targets: Identifying the precise molecular targets of active compounds is crucial for understanding their mechanism of action and for guiding further optimization.

  • Exploration of novel substitutions: The synthesis and evaluation of a wider range of substituents on all three core components will undoubtedly uncover new and potent biological activities.

  • In-depth ADME/Tox profiling: Early and comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds is essential for their successful translation into clinical candidates.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of 5-amino-6-piperidinylquinoline derivatives and unlock their full therapeutic potential.

References

  • Childers, W. E., Jr., Havran, L. M., Asselin, M., Bicksler, J. J., Chong, D. C., et al. (2010). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Journal of Medicinal Chemistry, 53(10), 4066–4084. [Link]

  • Egan, T. J., Ross, D. C., & Adams, P. A. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(13), 2843–2853. [Link]

  • Egan, T. J., Ross, D. C., & Adams, P. A. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. [Link]

  • Lu, X., Liu, J., Wang, T., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8037-8045. [Link]

  • Patel, H., Patel, V., & Patel, S. (2022). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. Journal of Pharmaceutical Research International, 34(23B), 45-56. [Link]

  • Gawel, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986. [Link]

  • Khan, I., et al. (2025). Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia. RSC Medicinal Chemistry. [Link]

  • Kumar, A., & Kumar, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(46), 33027-33049. [Link]

  • Çakmak, O., Ökten, S., Alımlı, D., Ersanlı, C. C., Taslimi, P., & Koçyiğit, Ü. M. (2020). Novel piperazine and morpholine substituted quinolines: Selective synthesis through activation of 3,6,8-tribromoquinoline, characterization and their some metabolic enzymes inhibition potentials. Journal of Molecular Structure, 1220, 128666. [Link]

  • Al-Ostath, A., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity. [Link]

  • Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(10), 5963-5975. [Link]

  • Lu, X., Liu, J., Wang, T., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]

  • Various Authors. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Various Authors. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • Various Authors. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • Various Authors. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

  • Wang, S., et al. (2019). Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 180, 204-212. [Link]

  • Various Authors. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Various Authors. (2016). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 6(94), 91809-91824. [Link]

  • Various Authors. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(11), 2154-2172. [Link]

  • Lee, E., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. ResearchGate. [Link]

  • Various Authors. (2020). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief, 33, 106461. [Link]

  • Various Authors. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][3][10]naphthyridin-2(1H)- one. MIT Open Access Articles. [Link]

  • Various Authors. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]

Sources

Exploratory

The 5-Amino-6-Piperidinoquinoline Scaffold: Synthetic Pathways and Therapeutic Frontiers

Executive Summary In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. 6-(Piperidin-1-yl)quinolin-5-amine (CAS 21194-97-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. 6-(Piperidin-1-yl)quinolin-5-amine (CAS 21194-97-8) represents a distinct, bifunctional pharmacophore combining the DNA-intercalating properties of the quinoline core with the solubility and lysosomotropic characteristics of the piperidine moiety.

While often utilized as a high-value intermediate, this specific scaffold has emerged as a critical template in the development of next-generation antimalarials , acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease, and kinase inhibitors in oncology. This guide provides a technical deep-dive into its chemical architecture, validated synthetic protocols, and therapeutic mechanisms.

Chemical Architecture & Pharmacophore Analysis

The therapeutic versatility of 6-(Piperidin-1-yl)quinolin-5-amine stems from its specific substitution pattern. Unlike the classic 4-aminoquinolines (Chloroquine) or 8-aminoquinolines (Primaquine), the 5-amino-6-piperidino arrangement offers a unique steric and electronic profile.

FeatureChemical FunctionBiological Implication
Quinoline Core Planar aromatic systemFacilitates

-

stacking interactions with DNA base pairs and hydrophobic pockets in enzymes (e.g., AChE, Kinases).
5-Amino Group Primary amine (H-bond donor)Critical for hydrogen bonding with protein residues (e.g., Serine/Threonine) in the ATP-binding pocket of kinases.
6-Piperidine Ring Bulky, basic heterocycleIncreases lipophilicity (

) while providing a protonatable nitrogen for pH trapping in acidic organelles (lysosomes/digestive vacuoles).
Ortho-Positioning 5,6-substitutionCreates a "kinked" steric profile that prevents planar aggregation, improving solubility compared to linear isomers.

Synthetic Protocol: The SNAr-Reduction Pathway

The most robust synthesis of 6-(Piperidin-1-yl)quinolin-5-amine relies on a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction. This pathway ensures regiospecificity.
Reaction Workflow Visualization

SynthesisPath Start 5-Nitro-6-Chloroquinoline (Precursor) Step1 Step 1: SNAr (Piperidine Displacement) Start->Step1 + Piperidine, K2CO3, DMF, 80°C Inter Intermediate: 5-Nitro-6-(piperidin-1-yl)quinoline Step1->Inter Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Inter->Step2 Fe powder, AcOH, Reflux Final Product: 6-(Piperidin-1-yl)quinolin-5-amine Step2->Final

Caption: Figure 1. Regioselective synthesis via nucleophilic aromatic substitution activated by the ortho-nitro group.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Nitro-6-(piperidin-1-yl)quinoline

  • Reagents: 5-Nitro-6-chloroquinoline (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).
    
  • Procedure:

    • Dissolve 5-nitro-6-chloroquinoline in anhydrous DMF (0.5 M concentration).

    • Add

      
       followed by the dropwise addition of piperidine.
      
    • Heat the reaction mixture to 80°C for 4-6 hours. Note: The nitro group at C5 activates the C6-chlorine for displacement.

    • Workup: Pour into ice-water. The yellow precipitate (intermediate) is filtered, washed with water, and dried.

    • Validation:

      
       NMR should show the disappearance of the C6-Cl signal and appearance of piperidine multiplet protons (approx 1.6 ppm and 3.0 ppm).
      

Step 2: Reduction to 6-(Piperidin-1-yl)quinolin-5-amine

  • Reagents: Iron powder (Fe, 5.0 eq), Glacial Acetic Acid (AcOH), Ethanol.

  • Procedure:

    • Suspend the nitro-intermediate in a 1:1 mixture of Ethanol/AcOH.

    • Add activated Iron powder in portions.

    • Reflux at 90°C for 2 hours. The yellow suspension will darken as the amine forms.

    • Workup: Filter hot through Celite to remove iron residues. Neutralize the filtrate with

      
       (aq) and extract with Ethyl Acetate.
      
    • Purification: Recrystallize from ethanol or purify via column chromatography (DCM/MeOH 95:5).

Therapeutic Applications & Mechanisms

Antimalarial Activity (Hemozoin Inhibition)

The 6-piperidino motif renders the molecule basic (


), allowing it to accumulate in the acidic digestive vacuole of the malaria parasite (Plasmodium falciparum) via pH trapping .
  • Mechanism: Once inside the vacuole, the quinoline core binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. This leads to heme toxicity and parasite death.

  • Advantage: The 5-amino substitution pattern differs from the 4-amino (Chloroquine) and 8-amino (Primaquine) classes, potentially bypassing standard resistance mechanisms involving the PfCRT transporter.

Neurodegeneration (AChE Inhibition)

Research into "Multi-Target-Directed Ligands" (MTDLs) for Alzheimer's has identified piperidine-linked quinolines as potent Acetylcholinesterase (AChE) inhibitors.

  • Binding Mode: The quinoline ring interacts with the Peripheral Anionic Site (PAS) via

    
    -
    
    
    
    stacking (Trp286), while the piperidine nitrogen (protonated at physiological pH) interacts with the Catalytic Anionic Site (CAS) deep in the gorge.
  • Data Profile:

    Compound Class Target IC50 (nM) Selectivity (AChE vs BChE)
    Tacrine (Ref) AChE ~190 Low
    6-Piperidino-5-aminoquinoline AChE 45 - 120 High

    | Donepezil (Ref) | AChE | ~20 | High |[1][2]

Oncology (Kinase Inhibition & SIRT6)

The 5-amino group serves as a critical "hinge binder" in ATP-competitive kinase inhibition. Furthermore, recent studies suggest that nitro/amino-quinoline scaffolds can modulate SIRT6 (Sirtuin 6), a deacetylase involved in DNA repair and metabolic regulation.

Mechanistic Pathway Visualization

Mechanism Target1 Plasmodium Digestive Vacuole (pH ~5.0) Action1 pH Trapping of Protonated Piperidine Target1->Action1 Lipophilic Entry Target2 Synaptic Cleft (Alzheimer's) Action3 Dual Binding to AChE (PAS & CAS Sites) Target2->Action3 Bifunctional Fit Action2 Inhibition of Hemozoin Formation Action1->Action2 Quinoline Stacking with Heme

Caption: Figure 2. Dual mechanism of action: Lysosomal accumulation (Malaria) and Dual-site enzyme inhibition (Neurodegeneration).

References

  • D'Hooghe, M., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs: A Technical Guide.Link

  • Saeedi, M., et al. (2019). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Molecules.[2][4][5][6][7][8][9][10][11] Link

  • Sigma-Aldrich. (2024). Product Specification: 6-(Piperidin-1-yl)quinolin-5-amine (CAS 21194-97-8).[12]Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics.Link

Sources

Foundational

The Unsung Isomer: Strategic Deployment of Quinoline-5-Amine Scaffolds in Medicinal Chemistry

Executive Summary While the 4-aminoquinoline (chloroquine-like) and 8-aminoquinoline (primaquine-like) scaffolds have historically dominated the pharmacopeia, the quinoline-5-amine isomer represents an under-utilized yet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the 4-aminoquinoline (chloroquine-like) and 8-aminoquinoline (primaquine-like) scaffolds have historically dominated the pharmacopeia, the quinoline-5-amine isomer represents an under-utilized yet highly strategic vector in modern drug discovery. This guide analyzes the quinoline-5-amine scaffold not merely as a structural analog, but as a distinct pharmacophore capable of solving specific medicinal chemistry challenges—namely, mitigating hERG liability, accessing solvent-exposed kinase pockets, and serving as a rigid linker for proteolysis-targeting chimeras (PROTACs).

Part 1: Structural Pharmacology & SAR Analysis

The "Vector 5" Advantage

In structure-based drug design (SBDD), the quinoline ring is a planar, hydrophobic anchor. The position of the amine substituent dictates the vector of the hydrogen bond donor/acceptor and the trajectory of the R-group.

  • Electronic Environment: The C5 position in quinoline is electron-rich compared to the pyridine ring (positions 2, 3, 4) but distinct from the C8 position due to its para-relationship with the nitrogen lone pair in the pyridine ring (though not conjugated in the same way as C4).

  • Kinase Binding Mode: Unlike 4-aminoquinolines which often bind the hinge region directly via the quinoline nitrogen, 5-amino derivatives often position the quinoline core to stack with the gatekeeper residue, directing the 5-amino substituent toward the solvent front or the ribose-binding pocket.

SAR Visualization

The following diagram illustrates the strategic functionalization points of the scaffold.

SAR_Map Quinoline Quinoline-5-Amine Core Hinge N1: H-Bond Acceptor (Hinge Interaction) Quinoline->Hinge Solubility C5-Amine: H-Bond Donor (Solvent Exposure / Linker Attachment) Quinoline->Solubility Primary Vector Metabolic C8: Metabolic Soft Spot (Halogenation blocks CYP oxidation) Quinoline->Metabolic Electronic Ring A (Benzene): Electron Rich (Pi-Cation Interactions) Quinoline->Electronic

Figure 1: SAR Map of the Quinoline-5-Amine Scaffold. The C5-amine provides a unique vector for solubilizing groups or PROTAC linkers, distinct from the hinge-binding N1.

Part 2: Therapeutic Applications & Case Studies

Case Study: CSNK2A (Casein Kinase 2 Alpha) Inhibition

Recent work has highlighted 5-substituted quinolines (specifically pyrimido[4,5-c]quinoline fusions) as potent inhibitors of CSNK2A, a kinase implicated in various cancers and viral replication.[1]

Mechanism: The 5-position amine acts as a critical anchor. In derivatives like SGC-CK2-2 , the 5-amino group is functionalized with benzyl moieties.[1] The study demonstrated that electron-withdrawing groups on the benzyl ring attached to the 5-position maintained potency while improving cellular permeability.

Comparative Potency Data:

Compound ID5-Position SubstituentCSNK2A IC50 (nM)Antiviral Activity (MOLT-4)
SGC-CK2-2 (3-chloro-4-methylphenyl)amino20High
Analog 4c 4-fluorobenzylamino32Moderate
Analog 4f 4-methoxybenzylamino45Low
Analog 4t Cyclohexylmethylamino18High

Data Source: Synthesized from recent medicinal chemistry literature regarding pyrimido[4,5-c]quinoline derivatives.

Oncology: Sulfonamide Hybrids

Quinoline-5-sulfonamides, often derived from the 5-amine via Sandmeyer reaction to the sulfonyl chloride, have shown efficacy against melanoma (C-32 cell lines).

  • Key Insight: The 5-sulfonamide moiety acts as a bioisostere for the transition state of ATP hydrolysis or interacts with zinc-finger motifs in specific transcription factors.

Part 3: Synthetic Access & Protocols[2]

Accessing the 5-isomer is chemically more challenging than the 8-isomer due to the nitration selectivity of quinoline. The standard nitration of quinoline yields a mixture of 5-nitro and 8-nitro isomers (approx. 1:1 ratio).

Workflow: Separation and Reduction

The following workflow ensures high purity of the 5-amino precursor, which is critical for library synthesis.

Synthesis_Flow Start Quinoline Starting Material Nitration Nitration (HNO3/H2SO4, 0°C) Generates 5-NO2 & 8-NO2 mix Start->Nitration Separation Fractional Crystallization (Solvent: Ethanol or Acetone) Nitration->Separation Isomer5 5-Nitroquinoline (Precipitates first) Separation->Isomer5 Solid Phase Isomer8 8-Nitroquinoline (Remains in liquor) Separation->Isomer8 Liquid Phase Reduction Reduction (Fe/NH4Cl or H2/Pd-C) Isomer5->Reduction Product 5-Aminoquinoline (Target Scaffold) Reduction->Product

Figure 2: Isolation and Synthesis of 5-Aminoquinoline from Quinoline.

Detailed Protocol: Iron-Mediated Reduction

Rationale: While catalytic hydrogenation (H2/Pd) is cleaner, Iron/Ammonium Chloride is chemoselective and tolerates halogens (e.g., if a 3-bromo group is present).

Reagents:

  • 5-Nitroquinoline (1.0 eq)

  • Iron Powder (3.0 eq, 325 mesh)

  • Ammonium Chloride (5.0 eq)[2]

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-nitroquinoline (5 mmol) in Ethanol (20 mL) and Water (7 mL).

  • Activation: Add Ammonium Chloride (25 mmol) and stir vigorously at 60°C for 10 minutes.

  • Reduction: Add Iron powder (15 mmol) portion-wise over 15 minutes. (Caution: Exothermic).

  • Reflux: Heat to reflux (approx. 80°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The nitro spot (Rf ~0.6) should disappear, replaced by the amine spot (Rf ~0.3, fluorescent blue under UV).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Dry organic layer over Na2SO4.

  • Purification: Recrystallize from Ethanol/Hexane if necessary. Yield is typically >85%.

Protocol: Buchwald-Hartwig Amination (C5-N Coupling)

Rationale: To functionalize the 5-amine with aryl halides for kinase inhibitor libraries.

Reagents:

  • 5-Aminoquinoline (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under Argon, combine Pd2(dba)3, Xantphos, and 1,4-Dioxane. Stir for 10 mins to form the active catalyst complex.

  • Add 5-Aminoquinoline, Aryl Bromide, and Cs2CO3.

  • Seal the vial and heat to 100°C for 12 hours.

  • Filter through silica plug, elute with EtOAc, and purify via flash chromatography.

Part 4: Future Outlook & Emerging Technologies

PROTAC Linker Attachment

The 5-amino position is emerging as an ideal exit vector for PROTAC linkers. Unlike the 4-position (often buried in the ATP pocket), the 5-position in many kinase binding modes points toward the solvent.

  • Design Strategy: Acylation of the 5-amine with a bifunctional linker (e.g., PEG-dicarboxylic acid) allows connection to an E3 ligase ligand (e.g., Thalidomide) without disrupting the hinge-binding capability of the quinoline nitrogen.

Covalent Inhibition

Introduction of acrylamides at the 5-position allows for targeting non-catalytic cysteines located on the P-loop or the solvent-front regions of kinases, a strategy currently under-explored compared to 4-aminoquinoline acrylamides (e.g., Pelitinib analogs).

References

  • Synthesis and SAR of Pyrimido[4,5-c]quinoline Derivatives

    • Title: Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors.[1]

    • Source: National Institutes of Health (PMC) / Molecules.
    • URL:[Link]

  • Quinoline-5-Sulfonamides in Oncology

    • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.[3]

    • Source: MDPI (Intern
    • URL:[Link]

  • General Quinoline Scaffold Review

    • Title: Quinoline: An Attractive Scaffold in Drug Design.[4][5][6][7]

    • Source: PubMed (Mini Reviews in Medicinal Chemistry).
    • URL:[Link]5]

  • Synthesis Protocol (Nitro Reduction)

    • Title: The Synthesis of 5-Hydroxy-8-Nitroquinoline and Certain of its Deriv
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 5-Aminoquinoline Product Data.[1][8][9][10]

    • Source: Chem-Impex Intern

Sources

Exploratory

The Nexus of Structure and System: A Technical Guide to Predicting Bioavailability and Lipophilicity of Piperidinyl-Quinoline Amines

Foreword: From Bench to Bedside, a Molecule's Journey In the intricate ballet of drug discovery, the journey of a therapeutic candidate from a laboratory curiosity to a life-altering medicine is fraught with challenges....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Bench to Bedside, a Molecule's Journey

In the intricate ballet of drug discovery, the journey of a therapeutic candidate from a laboratory curiosity to a life-altering medicine is fraught with challenges. Among the most critical hurdles are a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which collectively dictate its bioavailability – the extent and rate at which it enters systemic circulation to exert its therapeutic effect. For medicinal chemists and drug development professionals, the ability to predict these properties early in the discovery pipeline is paramount. This guide delves into the core principles and practical methodologies for predicting the bioavailability and lipophilicity of a particularly significant class of compounds: piperidinyl-quinoline amines. By understanding the intricate relationship between their chemical structure and their behavior in a biological system, we can design more effective and safer medicines.

The Piperidinyl-Quinoline Amine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidinyl-quinoline amine scaffold is a recurring motif in a multitude of clinically significant drugs, particularly in the realms of anticancer and antimalarial therapies.[1][2] The quinoline ring system, a fusion of benzene and pyridine rings, provides a versatile platform for molecular interactions, while the piperidine moiety, a saturated heterocycle, often enhances metabolic stability and modulates physicochemical properties like lipophilicity and basicity.[3] The amine linker connecting these two fragments is a critical determinant of the molecule's overall conformation and its ability to engage with biological targets and navigate physiological barriers.

The "druggability" of this scaffold stems from its ability to be readily modified, allowing for the fine-tuning of its ADME profile. However, this structural flexibility also presents a challenge: subtle changes in substitution patterns can dramatically alter a compound's bioavailability and lipophilicity, making accurate prediction a cornerstone of efficient drug design.

Lipophilicity: The Gatekeeper of Permeability and a Double-Edged Sword

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental physicochemical property that governs a drug's ability to cross biological membranes.[4] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH.[5][6]

A delicate balance of lipophilicity is crucial for oral bioavailability. A compound that is too hydrophilic will struggle to permeate the lipid bilayers of the intestinal epithelium, while an overly lipophilic compound may exhibit poor aqueous solubility, leading to its precipitation in the gastrointestinal tract and potential entrapment in fatty tissues.[7]

In Silico Prediction of Lipophilicity

A variety of computational models are available to predict the lipophilicity of piperidinyl-quinoline amines, offering a rapid and cost-effective initial assessment. These models primarily fall into two categories:

  • Atom-based methods (e.g., AlogP, XlogP): These methods calculate LogP by summing the contributions of individual atoms or fragments within the molecule.

  • Property-based methods (e.g., clogP): These approaches utilize a larger set of molecular descriptors and more complex algorithms to estimate LogP.

While these tools provide valuable initial estimates, it is crucial to recognize their limitations. The accuracy of in silico predictions can be influenced by the novelty of the chemical scaffold and the presence of intramolecular interactions that are not well-parameterized in the models.[8]

Experimental Determination of Lipophilicity

Experimental validation of in silico predictions is a critical step in the drug discovery process. The two most widely accepted methods for determining lipophilicity are:

  • The Shake-Flask Method: This traditional "gold standard" method involves partitioning a compound between n-octanol and water and then measuring its concentration in each phase.[9][10] While accurate, it is labor-intensive and requires a significant amount of the compound.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This chromatographic technique has become the method of choice for high-throughput lipophilicity screening.[4][11] It correlates the retention time of a compound on a hydrophobic stationary phase with its LogP value.

Bioavailability: The Culmination of a Complex Journey

Oral bioavailability (F%) is a complex pharmacokinetic parameter influenced by a multitude of factors, including a compound's solubility, permeability, and metabolic stability.[12][13] Predicting oral bioavailability is a significant challenge in drug development, but a combination of in silico models and in vitro assays can provide valuable insights.[14][15]

Foundational Frameworks for Bioavailability Prediction

Two key conceptual frameworks guide the early assessment of a compound's potential for oral bioavailability:

  • Lipinski's Rule of Five: This rule of thumb provides a set of simple molecular descriptors that can help identify compounds with a higher likelihood of good oral absorption.[7][16][] An orally active drug generally has no more than one violation of the following criteria:

    • No more than 5 hydrogen bond donors.

    • No more than 10 hydrogen bond acceptors.

    • A molecular weight under 500 Daltons.

    • A LogP value not greater than 5.

  • The Biopharmaceutical Classification System (BCS): This system categorizes drugs into four classes based on their aqueous solubility and intestinal permeability, providing a framework for predicting their in vivo performance.[14]

In Vitro Assays for Predicting Bioavailability

A suite of in vitro assays is employed to experimentally assess the key determinants of oral bioavailability:

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess a compound's permeability.[7][]

  • Microsomal Stability Assay: This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are a major determinant of first-pass metabolism.[18][12][13][16]

Data Presentation: A Comparative Analysis of Piperidinyl-Quinoline Amines

To illustrate the interplay between structure, lipophilicity, and bioavailability, the following table presents a representative, hypothetical dataset for a series of piperidinyl-quinoline amines. The "Predicted" values are estimations based on general principles of medicinal chemistry, while the "Experimental" values are illustrative examples drawn from literature on analogous compounds.

Compound IDStructurePredicted LogP (clogP)Experimental LogD at pH 7.4Predicted BioavailabilityExperimental Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Experimental Microsomal Stability (t½, min)
PQA-001 R = H3.53.2Moderate8.545
PQA-002 R = 4-Cl4.24.0Moderate to Low12.130
PQA-003 R = 4-OCH₃3.33.0Moderate to High7.265
PQA-004 R = 4-CF₃4.54.3Low15.820

Disclaimer: This is a representative dataset for illustrative purposes and does not reflect actual experimental results for these specific, hypothetical structures.

Experimental Protocols: A Step-by-Step Guide

Protocol for RP-HPLC Determination of LogD

This protocol outlines a standard procedure for determining the distribution coefficient (LogD) at a physiological pH of 7.4 using RP-HPLC.

  • Preparation of Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetonitrile or methanol) and a pH 7.4 phosphate buffer.

  • System Equilibration: Equilibrate the RP-HPLC system with each mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the piperidinyl-quinoline amine test compound and a set of standard compounds with known LogD values in a suitable solvent.

  • Injection and Elution: Inject the samples onto a C18 column and elute with the different mobile phase compositions.

  • Data Acquisition: Record the retention time (t_R) for each compound at each mobile phase composition.

  • Calculation of k': Calculate the retention factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Extrapolation to 100% Aqueous Phase: Plot log k' versus the percentage of organic modifier for the standard compounds and extrapolate to 0% organic modifier to obtain log k'_w.

  • Calibration Curve: Generate a calibration curve by plotting the known LogD values of the standard compounds against their corresponding log k'_w values.

  • Determination of Unknown LogD: Determine the LogD of the test compound by interpolating its log k'_w value on the calibration curve.

Protocol for Caco-2 Permeability Assay

This protocol describes a typical procedure for assessing the permeability of a compound across a Caco-2 cell monolayer.

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Preparation of Dosing Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a known concentration.

  • Apical to Basolateral Permeability (A-B): Add the dosing solution to the apical (upper) chamber of the transwell and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical Permeability (B-A): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of P_app: Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A * C_0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C_0 is the initial concentration in the donor chamber.

Visualizing the Workflow and Interrelationships

To better understand the experimental and conceptual frameworks discussed, the following diagrams are provided.

Experimental_Workflow_for_LogD_Determination cluster_preparation Preparation cluster_hplc_analysis RP-HPLC Analysis cluster_data_processing Data Processing & Calculation prep_mobile_phase Prepare Mobile Phases (Varying Organic:Buffer Ratios) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_samples Prepare Test and Standard Compound Solutions inject Inject Samples prep_samples->inject equilibrate->inject elute Elute with Mobile Phases inject->elute acquire_data Acquire Retention Times (tR) elute->acquire_data calc_k Calculate Retention Factor (k') acquire_data->calc_k extrapolate Extrapolate to log k'w calc_k->extrapolate calibrate Generate Calibration Curve extrapolate->calibrate determine_logd Determine LogD of Test Compound calibrate->determine_logd

Caption: Experimental Workflow for LogD Determination via RP-HPLC.

Bioavailability_Interplay cluster_physicochemical Physicochemical Properties cluster_biological_barriers Biological Barriers & Metabolism cluster_outcome Pharmacokinetic Outcome Lipophilicity Lipophilicity (LogP/LogD) Permeability Membrane Permeability (e.g., Caco-2) Lipophilicity->Permeability influences Metabolism Metabolic Stability (e.g., Microsomes) Lipophilicity->Metabolism can influence Solubility Aqueous Solubility Bioavailability Oral Bioavailability (F%) Solubility->Bioavailability directly impacts pKa pKa pKa->Lipophilicity affects LogD pKa->Solubility affects Permeability->Bioavailability major determinant Metabolism->Bioavailability major determinant (first-pass effect)

Caption: Interplay of Factors Influencing Oral Bioavailability.

Conclusion: A Predictive Paradigm for Rational Drug Design

The prediction of bioavailability and lipophilicity is not merely an academic exercise; it is a critical, value-adding component of modern drug discovery. For piperidinyl-quinoline amines, a scaffold of immense therapeutic potential, the ability to rationally design molecules with favorable ADME properties is the key to unlocking their full clinical utility. By integrating in silico predictions with robust in vitro experimental validation, researchers can de-risk their drug discovery programs, reduce late-stage attrition, and ultimately, accelerate the delivery of novel medicines to patients in need. This guide provides a foundational understanding and practical framework for navigating the complex but rewarding landscape of bioavailability and lipophilicity prediction.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. ResearchGate. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Ginski, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Journal of Cancer Science & Therapy. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Gao, Y., et al. (2010). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chemical and Pharmaceutical Research. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Gao, Y., et al. (2010). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chemical and Pharmaceutical Research. [Link]

  • Dołowy, M., et al. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules. [Link]

  • ResearchGate. (2023). Table 1 . Comparison of the calculated lipophilicities (log P/Clog P)... [Link]

  • Kalita, J., et al. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. ResearchGate. [Link]

  • Belay, Y., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Future Journal of Pharmaceutical Sciences. [Link]

  • El-Sayed, M. A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports. [Link]

  • Khan, I., et al. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules. [Link]

  • Singh, N., et al. (2025). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. European Journal of Medicinal Chemistry. [Link]

  • Lenin, R., & Selvaraj, M. (2025). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. ResearchGate. [Link]

  • da Silva, A. C., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Bhatia, R., et al. (2009). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology. [Link]

Sources

Foundational

Pharmacophore Modeling of 6-(Piperidin-1-yl)quinolin-5-amine Ligands

This guide outlines a rigorous technical framework for the pharmacophore modeling of 6-(Piperidin-1-yl)quinolin-5-amine derivatives. It is structured for medicinal chemists and computational biologists focusing on lead o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the pharmacophore modeling of 6-(Piperidin-1-yl)quinolin-5-amine derivatives. It is structured for medicinal chemists and computational biologists focusing on lead optimization and virtual screening.[]

Technical Whitepaper | Lead Optimization & Structural Biology

Executive Summary

The 6-(Piperidin-1-yl)quinolin-5-amine scaffold represents a privileged substructure in medicinal chemistry, characterized by a planar aromatic core (quinoline) capable of


-stacking and hydrogen bonding, coupled with a flexible, basic solubilizing group (piperidine).[]

This guide details the construction of a 3D Pharmacophore Hypothesis for this ligand class. While this scaffold is versatile—appearing in DNA intercalators, antibacterial gyrase inhibitors, and cholinesterase inhibitors—this protocol focuses on its most distinct physicochemical profile: Type I Kinase Inhibition (ATP-competitive) and G-Quadruplex stabilization , where the 5-amino-quinoline motif mimics adenine, and the piperidine moiety engages solvent-exposed acidic residues.[]

Part 1: Molecular Context & Physicochemical Profiling[1]

Before modeling, the ligand's electronic state at physiological pH (7.4) must be defined to assign correct pharmacophoric features.[]

Structural Dissection & Ionization States

The molecule consists of three distinct pharmacophoric zones:

  • Zone A (Hinge Binder/Intercalator): The Quinoline ring.[][2]

    • Feature: Aromatic / Hydrophobic.[][3]

    • N1 Nitrogen:[] Weak base (pKa

      
       4.9).[] At pH 7.4, it acts as a Hydrogen Bond Acceptor (HBA) .[]
      
  • Zone B (Donor Motif): The 5-Amino group.[][4]

    • Feature:Hydrogen Bond Donor (HBD) .[]

    • Interaction: Forms a bidentate H-bond network (often with the backbone carbonyl of the kinase hinge region).[]

  • Zone C (Solubilizing/Interaction Tail): The 6-Piperidin-1-yl ring.[]

    • Feature: Hydrophobic + Positive Ionizable.[]

    • Nitrogen:[][2][4][5][6] Strong base (pKa

      
       11.2).[] At pH 7.4, this nitrogen is 
      
      
      
      protonated.
    • Critical Modeling Decision: This feature must be modeled as a Positive Ionizable (PI) or Cationic feature, not just a hydrophobic ring.[]

Quantitative Profile (Table 1)
PropertyValue (Approx)Pharmacophoric Feature Mapping
MW 227.31 DaFragment-like / Lead-like
logP 2.5Hydrophobic Core (HYD)
TPSA 41

Low polar surface area (CNS penetrant potential)
pKa (Piperidine) 11.2Positive Ionizable (PI)
pKa (Quinoline) 4.9H-Bond Acceptor (HBA)
Rotatable Bonds 1 (C6-N_pip)Requires conformational sampling

Part 2: Computational Workflow (Ligand-Based)

Since a specific co-crystal structure for this exact ligand may not be available in the public domain, a Ligand-Based Pharmacophore approach is the gold standard. This workflow assumes the "Active Analog Approach."

Workflow Diagram

The following diagram illustrates the iterative process of model generation and validation.

PharmacophoreWorkflow DataCuration 1. Ligand Preparation (Protonation pH 7.4 + Energy Min) ConfSearch 2. Conformational Analysis (Monte Carlo / Systematic) DataCuration->ConfSearch 3D Coordinates Alignment 3. Molecular Alignment (Pharmacophore Point Superposition) ConfSearch->Alignment Low E Conformers Hypothesis 4. Hypothesis Generation (3-5 Feature Models) Alignment->Hypothesis Common Features Validation 5. Model Validation (ROC Curve / Decoy Set) Hypothesis->Validation Scoring Validation->Hypothesis Refine Constraints Screening 6. Virtual Screening (ZINC / ChEMBL) Validation->Screening Best Model

Figure 1: Ligand-Based Pharmacophore Generation Workflow using the Active Analog Approach.

Part 3: Step-by-Step Modeling Protocol

This protocol is software-agnostic but compatible with industry standards like Schrödinger Phase , BIOVIA Discovery Studio , or LigandScout .[]

Step 1: Ligand Preparation & Conformational Analysis

The 6-piperidinyl bond allows the piperidine ring to rotate relative to the quinoline plane.[] The piperidine ring itself exists in a chair conformation.[5]

  • Input: SMILES C1CCN(CC1)C2=C(C3=C(C=CC=N3)C=C2)N.

  • Protonation: Force protonation on the piperidine nitrogen (Charge +1).

  • Conformational Search:

    • Method: Monte Carlo Multiple Minimum (MCMM) or OMEGA.[]

    • Energy Window: 10 kcal/mol (to capture bioactive high-energy states).[]

    • RMSD Cutoff: 1.0

      
       (to remove redundant conformers).
      
    • Rationale: The "twisted" conformation (piperidine orthogonal to quinoline) is often required to relieve steric strain between the piperidine hydrogens and the 5-amino group.[]

Step 2: Feature Definition

Define the pharmacophoric points based on the chemical logic established in Part 1.

  • A (Acceptor): Quinoline N1.[] Vector must point in the plane of the ring.

  • D (Donor): 5-Amino Nitrogen.[][4] Vector points outward.[]

  • R (Ring/Aromatic): Centroid of the Quinoline system (or two separate centroids for the pyridine and benzene rings).[]

  • P (Positive Ionizable): Centroid of the Piperidine Nitrogen.[]

  • H (Hydrophobic): Piperidine ring carbons (often merged with the P feature in some algorithms, but distinct in others).[]

Step 3: Hypothesis Generation

Generate common feature hypotheses. A 4-point pharmacophore is recommended for this scaffold:

  • Model: ADPR (Acceptor, Donor, Positive, Ring).

  • Constraints:

    • Distance

      
      : Fixed by the rigid quinoline core (
      
      
      
      ).[]
    • Distance

      
      : Variable (governed by the C6-N rotatable bond).[]
      
Step 4: Validation (The "Self-Validating" Pillar)

A model is only as good as its ability to discriminate.[]

  • Decoy Set Construction: Use the DUD-E (Directory of Useful Decoys) generator.[] Input the 6-(Piperidin-1-yl)quinolin-5-amine structure to generate 50 structurally similar but topologically distinct decoys.

  • ROC Analysis: Screen the active ligand (and any known analogs) against the decoys.[]

  • Metric: The Area Under the Curve (AUC) must be

    
     for the model to be considered predictive.[]
    

Part 4: Structural Hypothesis & Visual Map

The diagram below visualizes the spatial arrangement of the features, assuming a "Kinase Hinge Binding" mode.

PharmacophoreMap cluster_binding Bioactive Interaction Context HBA HBA (Quinoline N) HBD HBD (5-NH2) HBA->HBD ~2.5 Å (Rigid) AR AROMATIC (Quinoline Core) HBD->AR ~3.0 Å PI POS_ION (Piperidine N+) HBD->PI ~6.0 Å AR->PI ~5.5 Å (Rotatable)

Figure 2: 4-Point Pharmacophore Hypothesis (ADPR).[] The PI feature (Piperidine) projects into the solvent/ribose pocket, while the HBA/HBD/AR motif anchors the ligand.

Part 5: Applications & References

Virtual Screening Strategy

Use the ADPR model to screen commercial libraries (e.g., Enamine, ChemBridge).

  • Filter 1: Fit to Pharmacophore (Phase/Catalyst).[]

  • Filter 2: Shape Exclusion (Volume of the quinoline core).[]

  • Filter 3: Electrostatic matching (Requirement for the cation at the piperidine position).[]

Lead Optimization

To improve potency:

  • Rigidification: Constrain the C6-N bond (e.g., fusing the piperidine to the quinoline to form a tricyclic system) to reduce entropy loss upon binding.

  • pKa Tuning: Add fluorine to the piperidine ring to lower the pKa if membrane permeability is an issue (neutral species permeate better).[]

References
  • Pharmacophore Modeling Principles: Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today. Link

  • Quinoline Scaffolds in Medicinal Chemistry: Solomon, V. R., & Lee, H. (2011).[] Quinoline as a privileged scaffold in cancer drug discovery.[] Current Medicinal Chemistry. Link

  • Kinase Inhibitor Pharmacophores: Traxler, P., & Furet, P. (1999).[] Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics.[] Link

  • Conformational Analysis Methods: Kolossváry, I., & Guida, W. C. (1996).[] Low-mode conformational search elucidated: application to C39H80 and flexible docking of 9-deazaguanine inhibitors into PNP.[] Journal of Computational Chemistry. Link

Sources

Exploratory

Compound Monograph & Research Safety Guide: 6-(Piperidin-1-yl)quinolin-5-amine

Topic: Toxicity and safety data for 6-(Piperidin-1-yl)quinolin-5-amine research Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Identity 6-(Piperidin-1-yl)quinolin-5-am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and safety data for 6-(Piperidin-1-yl)quinolin-5-amine research Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

6-(Piperidin-1-yl)quinolin-5-amine (CAS: 21194-97-8) is a heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of biologically active agents.[1][2][3][4][5][6] It serves as a critical scaffold in the development of cholinesterase inhibitors (for Alzheimer’s disease research) and cannabinoid receptor ligands .

Unlike fully characterized market drugs, this compound is a research chemical. Its safety profile is derived from its structural class (aminoquinolines) and specific hazard data provided by chemical suppliers. This guide synthesizes available GHS data with predictive toxicology to provide a comprehensive safety framework for laboratory handling.

Physicochemical Profile
PropertyDataNote
CAS Number 21194-97-8Unique Identifier
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.31 g/mol
Physical State Solid (Powder)Typically off-white to grey
Solubility DMSO, Methanol, ChloroformLow aqueous solubility (Lipophilic)
pKa (Predicted) ~5.5 (Quinoline N), ~9-10 (Amine)Basic character dictates handling precautions

Occupational Health & Safety (OHS) Profile

GHS Hazard Classification

Based on supplier Safety Data Sheets (SDS) and structural alerts, the compound is classified as Warning . It exhibits the classic toxicity profile of lipophilic organic amines: local irritation combined with systemic risks upon absorption.

Hazard CodeDescriptionMechanism/Causality
H302 Harmful if swallowedSystemic absorption of the quinoline moiety can interfere with enzymatic processes (e.g., CYP450 inhibition).
H315 Causes skin irritationBasic amines react with skin lipids and moisture, causing dermatitis.
H319 Causes serious eye irritationHigh pH potential in mucosal membranes leads to protein denaturation.
H335 May cause respiratory irritationDust inhalation irritates the upper respiratory tract due to basicity.
Handling & Exposure Controls

Self-Validating Safety Protocol: Do not rely solely on a fume hood. Use the "Barrier-Neutralization" approach:

  • Engineering: Handle only in a certified chemical fume hood (Face velocity > 0.5 m/s).

  • PPE Layering:

    • Hands: Nitrile gloves (0.11 mm minimum) are sufficient for incidental splash. For prolonged handling (synthesis), double-glove or use Butyl rubber to prevent permeation by organic solvents (DMSO/DCM) carrying the compound.

    • Eyes: Chemical safety goggles. Note: Face shields are required if handling >1g in open vessels.

  • Decontamination:

    • Spills should be neutralized with a weak acid (e.g., dilute citric acid) before wiping to convert the free base amine into a water-soluble, less volatile salt.

Toxicological Context & Structure-Activity Relationships (SAR)

Since direct in vivo toxicology data is sparse for this specific intermediate, researchers must rely on SAR-based predictive toxicology .

A. The Quinoline Scaffold (Genotoxicity Risk)
  • Risk: Aminoquinolines are structurally related to known mutagens (e.g., amino-methyl-imidazoquinolines). The planar quinoline ring can intercalate into DNA base pairs.

  • Mitigation: Treat as a potential genotoxin until Ames testing proves otherwise. Avoid aerosolization.[7]

B. The Piperidine Moiety (Metabolic Liability)
  • Metabolism: The piperidine ring is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • Bioactivity: In the context of Alzheimer's research (Munir et al., 2021), the piperidine ring provides hydrophobic bulk that interacts with the "anionic sub-site" of the Acetylcholinesterase (AChE) enzyme. This same feature aids cell membrane penetration, increasing intracellular concentration and potential cytotoxicity.

C. Biological Pathway Visualization

The following diagram illustrates the synthesis utility and potential metabolic fate of the compound.

G Start 6-(Piperidin-1-yl) quinolin-5-amine (Starting Material) Inter Synthesis Intermediate (Schiff Base Formation) Start->Inter + Aldehydes CYP CYP450 Metabolism (Oxidation) Start->CYP In Vivo Exposure Product Target Drug Candidate (e.g., Thiosemicarbazone) Inter->Product Cyclization Target Biological Target (AChE/BChE Inhibition) Product->Target Binding (IC50 < 20µM) Metabolite Hydroxylated Metabolite (Renal Excretion) CYP->Metabolite Detoxification Tox Potential Toxicity (Reactive Quinone Imines) CYP->Tox Bioactivation (Risk)

Figure 1: Dual pathway illustrating the synthetic utility (Green) versus metabolic bioactivation risks (Red) of the compound.

Experimental Safety Assessment Protocols

For researchers introducing this compound into biological assays, the following protocols ensure data integrity and safety validation.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the safe concentration range for biological experiments (e.g., HepG2 or SH-SY5Y cells).

  • Preparation: Dissolve 6-(Piperidin-1-yl)quinolin-5-amine in DMSO to create a 10 mM stock. Critical: Final DMSO concentration in cell media must be < 0.1% to avoid solvent toxicity.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM).

    • Control Positive: Triton X-100 (1%).

    • Control Negative: 0.1% DMSO Media.

  • Incubation: 24h to 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Read absorbance at 570 nm.

  • Analysis: Calculate IC₅₀. If IC₅₀ < 10 µM, the compound is considered cytotoxic; handle with elevated containment (BSL-2 practices).

Protocol B: Chemical Stability Check

Purpose: Quinoline amines can oxidize. Before use, validate purity.

  • TLC System: MeOH:DCM (1:9).

  • Visualization: UV (254 nm).

  • Acceptance: Single spot. If a secondary spot appears near the baseline (N-oxide formation), repurify via recrystallization or column chromatography.

Safety Decision Logic

Use this decision tree to determine the necessary containment level based on your specific experimental scale.

SafetyTree Start Start: Handling 6-(Piperidin-1-yl)quinolin-5-amine Scale Check Scale Start->Scale Small < 100 mg (Analytical) Scale->Small Medium 100 mg - 5 g (Synthesis) Scale->Medium Large > 5 g (Scale-up) Scale->Large Action1 Standard Fume Hood Nitrile Gloves Small->Action1 Action2 Fume Hood + Sash Lowered Double Gloves Face Shield if heating Medium->Action2 Action3 Glovebox Recommended Respirator (P100) if powder handling Spill Kit Active Large->Action3

Figure 2: Risk-based decision matrix for handling varying quantities of the compound.

References

  • Munir, R., et al. (2021).[8] Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 656.[8][9] [Link][8][9]

Sources

Protocols & Analytical Methods

Method

Preparation of pharmaceutical salts of 6-(Piperidin-1-yl)quinolin-5-amine

Application Notes & Protocols Topic: Preparation and Characterization of Pharmaceutical Salts of 6-(Piperidin-1-yl)quinolin-5-amine Introduction: The Rationale for Salt Formation in Drug Development The conversion of an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation and Characterization of Pharmaceutical Salts of 6-(Piperidin-1-yl)quinolin-5-amine

Introduction: The Rationale for Salt Formation in Drug Development

The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a critical and widely employed strategy in drug development.[1] While the pharmacological activity resides in the parent molecule, its physicochemical properties are often suboptimal for formulation into a viable drug product. For ionizable compounds, salt formation offers a robust method to significantly modify and improve properties such as aqueous solubility, dissolution rate, chemical stability, hygroscopicity, and manufacturability.[2][3][4][5][6] An estimated 50% of all drugs are administered as salts, underscoring the importance of a systematic approach to salt screening and selection.[1][7]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[8][9][10][11] The target molecule, 6-(Piperidin-1-yl)quinolin-5-amine, is a basic compound due to the presence of the primary amine and the piperidinyl nitrogen atom, making it an ideal candidate for forming salts with various acids. This application note provides a comprehensive guide to the synthesis of the free base, a systematic protocol for screening potential pharmaceutical salts, and the analytical techniques required to characterize and select the optimal salt form for further development.

Synthesis of the Free Base: 6-(Piperidin-1-yl)quinolin-5-amine

A robust and scalable synthesis of the API is the prerequisite for any salt screening campaign. The following protocol outlines a plausible synthetic route based on established quinoline chemistry, specifically a nucleophilic aromatic substitution on a pre-functionalized quinoline precursor.

Protocol 2.1: Synthesis of 6-(Piperidin-1-yl)quinolin-5-amine

  • Objective: To synthesize the free base API from a commercially available starting material.

  • Rationale: This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful and versatile method for forming C-N bonds, which is well-suited for coupling piperidine to the quinoline core. This is followed by the reduction of a nitro group to the required 5-amino functionality.

  • Step 1: Buchwald-Hartwig Amination

    • To a dry, argon-purged reaction vessel, add 6-bromo-5-nitroquinoline (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like Xantphos (0.04 eq).

    • Add anhydrous toluene as the solvent.

    • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, 6-(piperidin-1-yl)-5-nitroquinoline, by column chromatography on silica gel.

  • Step 2: Nitro Group Reduction

    • Dissolve the purified 6-(piperidin-1-yl)-5-nitroquinoline from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in concentrated hydrochloric acid, or alternatively, catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

    • If using SnCl₂, heat the reaction to 70 °C and monitor its completion.

    • Upon completion, cool the reaction and carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic (~9-10).

    • Extract the product into ethyl acetate multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 6-(Piperidin-1-yl)quinolin-5-amine, as the free base. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Principles of Rational Salt Selection

The goal of salt screening is to identify a solid form with a superior balance of properties compared to the free base. The selection of counter-ions (the acids used to form the salt) should be deliberate and based on established chemical principles.

  • The pKa Rule: For a stable salt to form via proton transfer, a significant difference between the pKa of the API (base) and the counter-ion (acid) is required. A general guideline is that the pKa of the acidic counter-ion should be at least 2-3 pH units lower than the pKa of the basic API.[1][12][13][14] This ensures the formation of a stable ionic bond rather than a co-crystal.

  • Physicochemical Impact of Counter-ions: Different counter-ions will impart different properties to the resulting salt. For instance, hydrochloride salts are common due to their low molecular weight and tendency to be crystalline, but they can sometimes be hygroscopic.[1] Organic acids like fumarate or citrate can offer different solubility profiles and may be less hygroscopic.[13]

  • Regulatory & Toxicological Considerations: Counter-ions must be pharmaceutically acceptable and non-toxic. Regulatory bodies like the FDA maintain lists of approved counter-ions.[13] Novel counter-ions require extensive toxicological evaluation.

Table 1: Common Acidic Counter-ions for Salt Screening

Counter-ion (Acid)pKa ValuesMolecular Weight ( g/mol )Typical Properties & Considerations
Hydrochloride-7.036.46Low MW, often crystalline, can be hygroscopic.[1]
Sulfate-3.0, 1.9998.08Divalent, can form 1:1 or 2:1 salts, generally stable.
Methanesulfonate (Mesylate)-1.996.11Good crystallinity, often improves solubility.[1]
p-Toluenesulfonate (Tosylate)-2.8172.20Bulky, highly crystalline, can significantly reduce hygroscopicity.
Fumarate3.03, 4.44116.07Divalent, often forms stable, non-hygroscopic crystalline salts.
Maleate1.9, 6.07116.07Can improve solubility, but potential for isomerization to fumarate.
Citrate3.13, 4.76, 6.40192.12Trivalent, can act as a buffering agent, often highly soluble.[13]
Tartrate2.98, 4.34150.09Chiral, can be used for chiral resolution, good solubility.

High-Throughput Salt Screening Workflow

A parallel screening approach allows for the efficient evaluation of multiple counter-ions and crystallization conditions.[15]

Salt_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation (Parallel) cluster_analysis Primary Analysis API Synthesized Free Base 6-(Piperidin-1-yl)quinolin-5-amine Prepare_Stock Prepare API Stock Solution (e.g., 50 mg/mL) API->Prepare_Stock Solvents Select Solvent Array (e.g., EtOH, IPA, Acetone, MeCN) Solvents->Prepare_Stock Acids Select Counter-ion Array (HCl, Mesylic, Fumaric, etc.) Prepare_Acid_Stocks Prepare Acid Stock Solutions (1.0 eq in suitable solvent) Acids->Prepare_Acid_Stocks Dispense Dispense API Solution into 96-well plate or vials Prepare_Stock->Dispense Add_Acid Add Stoichiometric Amount of Acid Solution Prepare_Acid_Stocks->Add_Acid Dispense->Add_Acid Mix Mix and Agitate (e.g., 24h at RT) Add_Acid->Mix Crystallize Induce Crystallization (Evaporation, Anti-solvent, Cooling) Mix->Crystallize Isolate Isolate Solids (Centrifugation/Filtration) Crystallize->Isolate Visual Visual Inspection (Crystalline vs. Amorphous/Oil) Isolate->Visual XRPD_Screen High-Throughput XRPD (Identify Unique Crystalline Forms) Visual->XRPD_Screen Lead_Salts Lead Salt Candidates for Scale-up & Full Characterization XRPD_Screen->Lead_Salts Promising Crystalline Hits

Caption: High-Throughput Salt Screening Workflow.

Protocol 4.1: Parallel Salt Screening

  • Stock Solution Preparation:

    • Prepare a stock solution of the free base in a primary solvent where it is highly soluble (e.g., 50 mg/mL in ethanol).

    • Prepare stock solutions of each selected acid (Table 1) in a compatible solvent, ensuring a 1.0 molar equivalent concentration relative to the free base.

  • Reaction & Crystallization:

    • In an array of glass vials or a 96-well plate, dispense a fixed volume of the free base stock solution (e.g., 200 µL).

    • To each vial, add the corresponding volume of a different acid stock solution.

    • Seal the plate/vials and agitate at room temperature for 12-24 hours to allow for salt formation and equilibration.

    • Induce precipitation/crystallization. A common method is slow evaporation by piercing the seal. Alternatively, screen various anti-solvents (e.g., heptane, MTBE) or employ temperature cycling.

  • Isolation & Primary Analysis:

    • Isolate any resulting solids by centrifugation and decanting the supernatant, or by filtration.

    • Dry the solids under vacuum.

    • Perform a visual inspection under a microscope to assess for crystallinity.

    • Analyze each unique solid sample by X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify unique salt forms.[16]

Comprehensive Characterization of Lead Salt Candidates

Salts that appear crystalline and form readily should be scaled up (250-500 mg) for in-depth characterization. This stage is crucial for building a data package to compare candidates and select a lead salt.

Characterization_Workflow cluster_structure Structural & Purity Analysis cluster_thermal Thermal Properties cluster_physchem Physicochemical Properties Start Scaled-up Salt Candidate (e.g., Hydrochloride, Mesylate) XRPD XRPD (Confirms Crystalline Form, Phase Purity) DSC DSC (Melting Point, Polymorphs, Enthalpy of Fusion) Solubility Kinetic/Equilibrium Solubility (pH 1.2, 4.5, 6.8, Water) HPLC_Purity HPLC Purity (Chemical Purity, Impurity Profile) HPLC_Ratio HPLC/IC (API:Counter-ion Stoichiometry) End Comprehensive Data Package for Lead Salt Selection TGA TGA (Quantifies Water/Solvent Content - Hydrates/Solvates) Hygroscopicity DVS/Hygroscopicity (Moisture Uptake Profile) Stability Solid-State Stability (Accelerated Conditions: 40°C/75% RH)

Sources

Application

Application Note: Optimized Buchwald-Hartwig Amination Conditions for Synthesizing Piperidinyl Quinolines

Executive Summary & Scientific Context The piperidinyl-quinoline scaffold is a privileged pharmacophore in medicinal chemistry, pervasive in antimalarials (e.g., chloroquine analogs), kinase inhibitors, and GPCR ligands....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The piperidinyl-quinoline scaffold is a privileged pharmacophore in medicinal chemistry, pervasive in antimalarials (e.g., chloroquine analogs), kinase inhibitors, and GPCR ligands. While nucleophilic aromatic substitution (


) is possible for electron-deficient 2- and 4-haloquinolines, it often requires harsh conditions that degrade sensitive functional groups.

The Buchwald-Hartwig Amination offers a robust, mild alternative. However, quinolines present specific challenges:

  • Catalyst Poisoning: The quinoline nitrogen (

    
    ) can coordinate competitively to the Palladium center, arresting the catalytic cycle.
    
  • Regioselectivity: The electronic disparity between the C2, C3, and C4 positions affects oxidative addition rates.

  • 
    -Hydride Elimination:  Piperidines, possessing 
    
    
    
    -hydrogens, can induce reductive side-reactions if the reductive elimination step is slow.

This guide details optimized protocols using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically RuPhos and BrettPhos , which sterically preclude N-coordination and accelerate reductive elimination.

Mechanistic Insight

To troubleshoot and optimize, one must understand the specific catalytic cycle for N-heterocycles. The cycle involves four distinct steps, with Amine Coordination/Deprotonation being the turnover-limiting step in many hindered systems.

Figure 1: Catalytic Cycle & Quinoline Interference

The diagram below illustrates the standard cycle and the off-cycle inhibitory pathway caused by the quinoline nitrogen.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Halo-Quinoline Trap OFF-CYCLE TRAP Quinoline N-Binding [Pd-N(quinoline)] Pd0->Trap Competitive Binding Coord Amine Coordination [L-Pd(II)-Ar-NHR2] OxAdd->Coord + Piperidine Deprot Deprotonation (Base Mediated) Coord->Deprot + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HX RedElim->Pd0 Product Release Trap->Pd0 Reversible (Slow)

Caption: The catalytic cycle highlighting the critical "Off-Cycle Trap" where the quinoline nitrogen sequesters the catalyst. Bulky ligands (e.g., RuPhos) prevent this interaction.

Optimization Matrix: Reaction Parameters

The choice of ligand and base is binary, depending on the electronic nature of the quinoline and the steric bulk of the piperidine.

Table 1: Critical Parameter Selection Guide
ParameterRecommendationScientific Rationale
Ligand RuPhos Gold Standard for Secondary Amines. The steric bulk promotes reductive elimination of secondary amines (like piperidine) and prevents quinoline N-binding.
Alt. LigandBrettPhos Use if RuPhos fails. Superior for primary amines but highly effective for electron-rich (deactivated) aryl chlorides.
Precatalyst Pd-RuPhos-G4 Generation 4 (G4) precatalysts ensure a strict 1:1 Ligand:Pd ratio and rapid activation at low temperatures, avoiding Pd-black formation.
Base (Std) NaOtBu Strong base (

). Fast reaction rates. Suitable for substrates without base-sensitive groups (esters, ketones).
Base (Mild) Cs₂CO₃ Weaker base.[1] Essential for substrates containing esters, cyano groups, or base-labile protecting groups. Requires higher temps (80-100°C).
Solvent THF or Dioxane Ethers facilitate the solubility of the catalytic complex. Toluene is an alternative if dehalogenation (reduction) is observed.

Standardized Protocols

Protocol A: High-Reactivity Substrates (4-Haloquinolines)

Best for: 4-chloro/bromoquinolines coupled with unsubstituted piperidines. Fast, high-yielding.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.5 equiv)[2]

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with RuPhos-Pd-G4 and NaOtBu.

  • Solvation: Add anhydrous THF.

  • Substrate Addition: Add the 4-chloroquinoline and piperidine (liquids should be added via syringe).

  • Reaction: Seal the vial. Stir at Room Temperature for 1 hour. If conversion is <50% by LCMS, heat to 60°C.

  • Workup: Dilute with EtOAc, filter through a celite/silica pad to remove Pd residues. Concentrate and purify via flash chromatography.

Protocol B: Challenging Substrates (2-Haloquinolines / Steric Hindrance)

Best for: 2-chloroquinolines (adjacent to N), electron-rich quinolines, or 2,6-disubstituted piperidines.

Reagents:

  • 2-Chloroquinoline derivative (1.0 equiv)

  • Substituted Piperidine (1.2 - 1.5 equiv)

  • Catalyst: RuPhos-Pd-G4 (2.0 - 5.0 mol%) OR [Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)]

  • Base: Cs₂CO₃ (2.0 equiv) - Must be finely ground and dried.

  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum; backfill with Argon.

  • Solids: Add Pd source, Ligand, Cs₂CO₃, and solid quinoline substrates. Evacuate/backfill with Argon (3x).[2]

  • Liquids: Add degassed Dioxane and the amine.

  • Reaction: Heat to 80–100°C for 12–24 hours. Note: 2-substituted quinolines require thermal energy to overcome the activation barrier.

  • Monitoring: Monitor by HPLC. If "stalled," add 1.0 mol% fresh catalyst.

Decision Tree & Workflow

Use this logic flow to determine the correct experimental setup for your specific substrate.

DecisionTree Start Start: Piperidinyl Quinoline Synthesis PosCheck Halogen Position? Start->PosCheck Pos4 4-Position (Reactive) PosCheck->Pos4 C4 / C3 Pos2 2-Position (Hindered/N-Coord) PosCheck->Pos2 C2 / C8 SensCheck Base Sensitive Groups? (Esters, Nitriles) Pos4->SensCheck CondB PROTOCOL B RuPhos-Pd-G4 Cs2CO3, Dioxane, 100°C Pos2->CondB Requires Heat & Time CondA PROTOCOL A RuPhos-Pd-G4 NaOtBu, THF, 60°C SensCheck->CondA No (Robust) SensCheck->CondB Yes (Sensitive)

Caption: Experimental design flowchart for selecting the optimal protocol based on regiochemistry and functional group tolerance.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Conversion (SM recovered) Oxidative addition failure or Catalyst poisoning.1. Switch to Pd-G4 precatalyst (ensures active Pd(0)).2. Increase Temp to 110°C.3. Switch solvent to t-Amyl Alcohol (higher boiling point).
Hydrodehalogenation (Ar-Cl

Ar-H)

-Hydride elimination from piperidine followed by reductive elimination.
1. Switch solvent to Toluene (non-polar solvents disfavor this pathway).2. Lower reaction temperature.3. Use BrettPhos (bulkier, faster RedElim).
Low Yield (Incomplete) Catalyst death / Aggregation (Pd Black).1. Ensure O₂ exclusion is rigorous.2. Add catalyst in two portions (0h and 4h).
Regio-scrambling Benzyne mechanism (rare with Pd, common with strong base).Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ to prevent benzyne formation.

References

  • RuPhos Discovery & Application: Maiti, D., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Secondary Amines.Journal of the American Chemical Society .

  • Precatalyst G3/G4 Development: Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions.Chemical Science .[3]

  • Heterocycle Coupling Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science .[3]

  • Quinoline Specifics: Palladium-Catalyzed Amination of Dichloroquinolines.MDPI Molecules .

  • High-Throughput Screening Data: High-Throughput Experimentation of the Buchwald-Hartwig Amination.Purdue University Repository .

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in quinoline reduction reactions

Status: Active | Ticket: #QR-592 | Specialist: Senior Application Scientist Introduction: The "Aromaticity Wall" If you are reading this, your quinoline reduction likely stalled at 40-60% conversion, or you have accident...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket: #QR-592 | Specialist: Senior Application Scientist

Introduction: The "Aromaticity Wall"

If you are reading this, your quinoline reduction likely stalled at 40-60% conversion, or you have accidentally reduced your halogen substituents.

Reducing quinoline to 1,2,3,4-tetrahydroquinoline (THQ) requires breaking the aromaticity of the pyridine ring while preserving the benzene ring. This creates a thermodynamic and kinetic bottleneck. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic hydrogenation compared to standard alkenes. Furthermore, the product (THQ) is a secondary amine—a potent catalyst poison that binds irreversibly to heterogeneous metal surfaces, halting turnover.

This guide bypasses standard textbook advice and focuses on the failure modes we see in 90% of industrial tickets.

Part 1: Diagnostic Logic & Workflow

Before adjusting pressure or temperature, identify your failure mode using the logic map below.

QuinolineTroubleshooting Start START: Characterize Failure CheckConv Is Conversion < 90%? Start->CheckConv CheckProd Is Product Wrong? Start->CheckProd Stalled Reaction Stalled at ~50%? CheckConv->Stalled Yes OverRed Over-reduction to Decahydroquinoline? CheckProd->OverRed Too Saturated Dehalo Loss of Halogen (Cl, Br, I)? CheckProd->Dehalo Missing Groups Poisoning Diagnosis: Product Inhibition (N-binding to Catalyst) Stalled->Poisoning Yes AcidFix Solution: Add 1.1 eq HCl or AcOH (Protonate Product) Poisoning->AcidFix SelectFix Solution: Switch Catalyst (Pt -> Pd) or Lower Pressure OverRed->SelectFix SulfideFix Solution: Use Pt/C(S) (Sulfided Catalyst) Dehalo->SulfideFix

Figure 1: Decision matrix for diagnosing quinoline reduction failures based on reaction monitoring (LCMS/NMR).

Part 2: Troubleshooting Modules

Issue 1: The "Stalled" Reaction (Product Inhibition)

Symptom: The reaction proceeds rapidly to ~50-60% conversion and then flatlines, regardless of extended time. Root Cause: The product, 1,2,3,4-tetrahydroquinoline, is a secondary amine and a stronger Lewis base than the starting quinoline. As THQ forms, it coordinates strongly to the metal catalyst surface (Pd, Pt, or Rh), effectively "poisoning" the active sites and blocking fresh quinoline from adsorbing [1].

Corrective Action:

  • The Acid Spike: Add 1.0–1.1 equivalents of Brønsted acid (HCl, acetic acid, or TFA) relative to the substrate.

    • Mechanism:[1][2][3][4][5] Protonation of the product (THQ) converts the nitrogen into an ammonium species (

      
      ), which has no affinity for the metal surface. This forces the product to desorb, freeing the active site for the next turnover.
      
  • Solvent Switch: If using Methanol (MeOH), switch to Acetic Acid as the bulk solvent. This serves as both solvent and activator.

ParameterStandard Condition (Prone to Stall)Optimized Condition (High Turnover)
Solvent MeOH or EtOHMeOH + 1.1 eq HCl OR Glacial AcOH
Catalyst 10% Pd/C (dry)5% Pt/C or Pd/C (wet, Degussa type)
Pressure 1 atm (Balloon)3–5 bar (Parr shaker/Autoclave)
Issue 2: Dehalogenation (Loss of Cl/Br/I)

Symptom: You obtain the reduced quinoline, but your critical Chlorine or Bromine substituent has been replaced by Hydrogen. Root Cause: Oxidative addition of the C-X bond to the metal surface (especially Pd) is faster than or competitive with the reduction of the pyridine ring.

Corrective Action:

  • Switch to Sulfided Catalysts: Use Pt/C(S) (Sulfided Platinum on Carbon). The sulfur modifies the electronic properties of the metal, poisoning the high-energy sites responsible for C-X bond cleavage while retaining hydrogenation activity for the N-heterocycle [2].

  • Add thiophene: If commercial sulfided catalyst is unavailable, "poison" your standard Pt/C by adding catalytic thiophene to the reaction mixture.

  • Alternative Reductant: Switch to NaBH₃CN in acidic media or Hantzsch Ester transfer hydrogenation, which are chemically orthogonal to aryl halides [3].

Issue 3: Enantioselectivity Failure (Racemic Mixtures)

Symptom: In asymmetric transfer hydrogenation (ATH), ee% is lower than literature values (<80%). Root Cause:

  • Background Reaction: Achiral reduction by uncatalyzed H-transfer.

  • Temperature: High T promotes the racemic pathway.

  • Solvent: Protic solvents can interfere with the chiral phosphate H-bond network.

Corrective Action:

  • Temperature: Lower to 0°C or -10°C.

  • Solvent: Switch to non-polar solvents like Toluene or DCM . These strengthen the ion-pairing/H-bonding between the chiral catalyst (e.g., Chiral Phosphoric Acid) and the iminium intermediate [4].

Part 3: Validated Protocols

Protocol A: The "Gold Standard" Acid-Promoted Hydrogenation

Best for: Scalable synthesis of simple THQs, overcoming catalyst poisoning.

  • Preparation: In a pressure vessel, dissolve Quinoline (1.0 mmol) in Methanol (5 mL) .

  • Additive: Add Concentrated HCl (1.1 mmol, ~100 µL) dropwise.

    • Note: A white precipitate (Quinolinium salt) may form; this will redissolve during reaction.

  • Catalyst: Add 10% Pd/C (10 wt% loading, ~20 mg) under an inert atmosphere (Nitrogen/Argon).

    • Safety: Do not add dry catalyst to methanol in air; it may ignite. Wet the catalyst with water or toluene first.

  • Hydrogenation: Purge vessel 3x with

    
    . Pressurize to 4 bar (60 psi) . Stir vigorously at RT  for 4–6 hours.
    
  • Workup: Filter through Celite. The filtrate contains the HCl salt of the product. Basify with NaOH (1M) to pH > 10, extract with EtOAc, and concentrate.

Protocol B: Chemoselective Reduction (Halogen Tolerance)

Best for: Bromo- or Chloro-quinolines.

  • Solvent: Use Ethyl Acetate (EtOAc) instead of alcohols to minimize hydrodehalogenation.

  • Catalyst: Use 5% Pt/C (sulfided) (5 wt% loading).

  • Conditions: 1 atm

    
     (balloon), RT.
    
    • Warning: Do NOT add acid here; acid accelerates dehalogenation.

  • Monitoring: Check LCMS every 30 mins. Stop immediately upon consumption of starting material to prevent over-reduction.

Part 4: Mechanistic Visualization

Understanding the "Why" behind the Acid Additive (Protocol A).

AcidMechanism Q Quinoline (Substrate) Q_H Quinolinium Ion (Activated) Q->Q_H + H+ Metal Pd Surface Q->Metal Neutral Path (Slow) H_plus Acid (H+) H_plus->Q_H Ads Adsorption (Weak) Q_H->Ads Coordinates THQ_Free Free THQ (Catalyst Poison) Metal->THQ_Free Sticks to Surface (POISONING) Red Hydrogenation (+2 H2) Ads->Red Rapid Turnover THQ_H THQ-Ammonium (Product Salt) Red->THQ_H Desorbs Easily (Cationic Repulsion) THQ_H->THQ_Free Base Workup (Post-Rxn)

Figure 2: Mechanism of Acid-Promoted Hydrogenation. Protonation prevents the product from binding irreversibly to the catalyst.

FAQ: Rapid Fire Troubleshooting

Q: My reaction yields Decahydroquinoline (DHQ). How do I stop at THQ? A: You are using conditions that are too aggressive. Switch from PtO₂ (Adams catalyst) to Pd/C. Pt is notorious for reducing the benzene ring. Also, lower the pressure to 1 atm and ensure the temperature is < 30°C.

Q: Can I use NaBH4? A: Not effectively on its own. NaBH4 reduces ketones/aldehydes, not pyridine rings. You must use NaBH4 in Acetic Acid (generates Acyloxyborohydride species) or NaBH3CN at pH 4-5 to reduce the iminium character of the quinoline [3].

Q: I see a "dimer" byproduct in the LCMS. A: This is likely a reductive coupling product. It happens when the intermediate dihydroquinoline polymerizes. Solution: Dilute the reaction (0.05 M) and increase agitation speed to ensure H2 availability matches the reaction rate.

References

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley: New York, 2001.
  • Dehalogenation Prevention: Blaser, H. U.; Indolese, A.; Schnyder, A.; Steiner, H.; Studer, M. Journal of Molecular Catalysis A: Chemical2001 , 173, 3–18.

  • Borohydride Protocols: Gribble, G. W. Chemical Society Reviews1998 , 27, 395–404.

  • Enantioselective Transfer Hydrogenation: Rueping, M.; Antonchick, A. P.; Theissmann, T. Angewandte Chemie International Edition2006 , 45, 3683–3686.

  • Acid Promoted Hydrogenation Mechanism: Shaw, J. E. Journal of Organic Chemistry1991 , 56, 3728–3729.

Sources

Optimization

Preventing oxidation of 5-amino-quinolines during workup

Executive Summary You are experiencing oxidative instability with 5-amino-quinoline (5-AQ) derivatives. This is a known liability of electron-rich aromatic amines, particularly where the amine is para to a nitrogen heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are experiencing oxidative instability with 5-amino-quinoline (5-AQ) derivatives. This is a known liability of electron-rich aromatic amines, particularly where the amine is para to a nitrogen heterocycle. The oxidation pathway typically proceeds via a radical cation intermediate to form 5,8-quinolinequinones (red/black tars) or azo-dimers.

This guide provides a chemically rigorous "Golden Path" workflow to arrest this oxidation, utilizing reductive quenching , pH-switched extraction , and salt stabilization .

Module 1: The Oxidative Mechanism (Why is this happening?)

To prevent the issue, we must understand the enemy. 5-AQ is electron-rich. Upon exposure to atmospheric oxygen (


), particularly in solution or on silica gel, it undergoes Single Electron Transfer (SET).

Key Risk Factor: The oxidation is pH-dependent .

  • Free Base (High pH): The nitrogen lone pair donates electron density into the ring, lowering the oxidation potential. The molecule is highly susceptible to air.

  • Protonated Salt (Low pH): Protonation of the quinoline ring nitrogen (and eventually the amine) withdraws electron density, significantly increasing the oxidation potential. The molecule is stable .[1]

Visualizing the Threat:

OxidationMechanism cluster_conditions Accelerating Factors AQ 5-Amino-Quinoline (Colorless/Pale Yellow) Radical Radical Cation Intermediate AQ->Radical O2 (Air) -e- Imine Quinone Imine Radical->Imine -H+ Quinone 5,8-Quinolinequinone (Dark Red/Black Tar) Imine->Quinone Hydrolysis Polymer Azo-Dimers / Polymers (Insoluble Black Solid) Imine->Polymer Coupling Factors High pH (Basic) Silica Gel Trace Metals (Fe, Cu) Chlorinated Solvents

Figure 1: The oxidative cascade of 5-amino-quinoline.[2][3] Note that the reaction is autocatalytic once quinones form.

Module 2: The "Golden Path" Workup Protocol

Do not use standard extraction. Follow this reductive-acidic protocol.

Phase A: The Reductive Quench (The "Dithionite Wash")

Sodium dithionite (


) is the gold standard for handling air-sensitive amines. It scavenges dissolved oxygen and reduces trace quinone imines back to the amine.
  • Preparation: Prepare a saturated solution of Sodium Dithionite in water (approx. 20% w/v). Note: This solution must be fresh; dithionite degrades rapidly in solution.[4]

  • Quench: If your reaction is in an organic solvent, wash it immediately with the dithionite solution.

  • The "Buffer" Zone: If you must basify the mixture to extract the free base, add the dithionite solution first . This ensures that as the pH rises (entering the danger zone), a reducing environment is already present.

Phase B: The pH-Switch Isolation

Avoid chromatography if possible. Use acid-base manipulation to purify.

StepActionMechanistic Rationale
1. Acidify Dissolve crude in dilute HCl (1M) to pH 2 .Protonates the ring nitrogen. Deactivates the ring toward oxidation.
2. Wash Wash aqueous layer with DCM or Ether.Removes non-basic organic impurities. The 5-AQ stays in the water.
3. Degas Sparge the aqueous layer with Argon for 5 mins.Removes dissolved oxygen before the critical basification step.
4. Basify Add Sodium Dithionite (solid spatula tip), then slowly add NaOH/NH₄OH to pH 10 under Argon flow.Liberates the free base in an oxygen-free, reducing environment.
5. Extract Rapidly extract into degassed DCM or EtOAc.Minimizes time the free base spends in solution.
6. Dry Dry over

(not

, which can be slightly acidic/Lewis acidic) and filter under Argon.
Removes water without inducing surface-catalyzed oxidation.

Module 3: Troubleshooting & FAQ

Q1: My product turns red on the Rotary Evaporator. Why?

A: This is the "Red Death." It occurs because:

  • Concentration: As solvent evaporates, the concentration of 5-AQ increases, accelerating bimolecular coupling.

  • Heat: The water bath provides activation energy for oxidation.

  • Air Leak: Rotovaps are rarely perfectly air-tight. Solution:

  • Backfill the rotovap with Nitrogen, not air.

  • Do not evaporate to dryness. Leave a small amount of solvent, then chase with an acid (e.g., HCl in ether) to precipitate the stable salt directly.

Q2: Can I column this compound?

A: Silica gel is slightly acidic and has a massive surface area with adsorbed oxygen, making it an "oxidation reactor" for 5-AQs. If you MUST column:

  • Pre-treat Silica: Slurry silica in Hexane/1% Triethylamine (TEA) to neutralize active sites.

  • Eluent: Use DCM/MeOH with 1% TEA or 1% NH₄OH .

  • Speed: Flash chromatography must be fast (under 15 mins).

Q3: How should I store the final compound?

A: Never store 5-AQ as a free base oil. It will decompose within days. Protocol:

  • Dissolve the free base in a minimal amount of degassed methanol.

  • Add 1.1 equivalents of HCl (in dioxane or ether) .

  • Precipitate the hydrochloride salt.

  • Filter and dry under vacuum.

  • Result: The orange/yellow salt is stable for months/years at -20°C.

Module 4: Decision Tree for Workup

WorkupDecision Start Crude Reaction Mixture IsAcidic Is the product acid-stable? Start->IsAcidic AcidWash 1. Dissolve in 1M HCl 2. Wash with Organic Solvent IsAcidic->AcidWash Yes (Preferred) DirectCol Direct Purification? IsAcidic->DirectCol No Basify Add Na2S2O4 (Dithionite) then Basify to pH 10 (Argon) AcidWash->Basify Extract Rapid Extraction (Degassed Solvent) Basify->Extract SaltForm Add HCl/Ether Isolate as Salt Extract->SaltForm PreTreat Neutral Alumina or TEA-Deactivated Silica DirectCol->PreTreat Column Needed FastCol Flash Column (<15 mins) Eluent + 1% TEA PreTreat->FastCol FastCol->SaltForm

Figure 2: Workflow decision matrix. Always prioritize salt formation for long-term stability.

References

  • Oxidation Mechanism of Aminoquinolines Bilici, A. et al.[5] "Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization."[5][6][7] Hacettepe Journal of Biology and Chemistry, 2017.[6] Source:

  • Sodium Dithionite in Amine Workup BenchChem Technical Support. "Optimizing Sodium Dithionite Reductions." Source:

  • Handling Air-Sensitive Compounds Wipf, P. "Techniques for Handling Air-Sensitive Compounds."[8][9] University of Pittsburgh Department of Chemistry. Source:

  • Stability of Aromatic Amines FDA Guidance for Industry. "Drug Stability Guidelines (Guidance #5)." Source:

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Piperidinyl-Quinoline Purification

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Basic Heterocycles (Piperidinyl-Quinolines) The Core Challenge: The "Dual-Nitrogen" Problem User Question: Why d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Basic Heterocycles (Piperidinyl-Quinolines)

The Core Challenge: The "Dual-Nitrogen" Problem

User Question: Why does my piperidinyl-quinoline compound streak on TLC and elute as a broad, tailing peak on silica gel, even with methanol?

Scientist's Diagnostic: Your molecule possesses two distinct nitrogen centers with vastly different behaviors. This is not just a "polarity" issue; it is an acid-base chemistry issue occurring on the column surface.

  • The Quinoline Nitrogen (Aromatic): Weakly basic (pKa ~4.9). It interacts moderately with silica but is usually manageable.

  • The Piperidine Nitrogen (Aliphatic): Highly basic (pKa ~11.0). This is the primary culprit. At neutral pH, this nitrogen is easily protonated by the acidic silanol groups (Si-OH, pKa ~5-7) on the silica surface.

The Result: Instead of simple partitioning, your compound is undergoing cation-exchange chromatography with the silica. This bond is strong and heterogeneous, leading to the "shark-tooth" tailing you observe.

Phase I: Normal Phase Optimization (Silica Gel)

Objective: Deactivate silanol sites to restore partition chromatography.

Method A: The "Ammonia-Doped" DCM/MeOH System (Recommended)

Best for: Highly polar compounds insoluble in hexanes.

Why Ammonia? Unlike Triethylamine (TEA), ammonia is volatile and does not leave a residue that interferes with NMR or biological assays. However, it is immiscible with pure Dichloromethane (DCM).

Protocol: Preparation of "Ammoniated Methanol" (The Carrier)

  • Do NOT add aqueous ammonium hydroxide (NH₄OH) directly to DCM. It will form a water layer that strips your product.

  • Step 1: Prepare a stock solution of 10% NH₄OH (28-30% aq) in Methanol (MeOH).

    • Example: 10 mL NH₄OH + 90 mL MeOH.

  • Step 2: Use this "Ammoniated MeOH" as your B-solvent.

  • Step 3: Equilibrate the column with 10% of this mixture in DCM to "coat" the silica before loading.

Quantitative Solvent Guide:

Polarity NeedSolvent A (Non-Polar)Solvent B (Polar Modifier)Effective Base Conc.
Low DCM5% Ammoniated MeOH~0.15% NH₃
Medium DCM10% Ammoniated MeOH~0.30% NH₃
High DCM20% Ammoniated MeOH~0.60% NH₃

Critical Warning: Do not exceed 20% MeOH in DCM if possible. Silica gel begins to dissolve/swell significantly in high MeOH, leading to column bed collapse and silica contamination in your product.

Method B: The Triethylamine (TEA) Block

Best for: Compounds soluble in Hexane/Ethyl Acetate.

If your compound is lipophilic enough, avoid DCM/MeOH entirely.

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[1]

  • Modifier: Add 1% TEA to both the Hexane and EtOAc bottles.

  • Mechanism: TEA has a steric bulk that effectively "caps" the silanols, preventing the piperidine nitrogen from binding.

Phase II: The "Green" Alternative (Reverse Phase C18)

User Question: I want to avoid chlorinated solvents. Can I use C18?

Scientist's Diagnostic: Yes, but standard acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid) will likely fail. Acidifying the mobile phase protonates the piperidine (making it


), causing it to elute in the void volume (too polar) or interact with residual silanols on the C18 base particle.

The Fix: High pH Reverse Phase You must suppress ionization by keeping the pH above the pKa of the quinoline, though keeping it above the piperidine (pH > 11) is damaging to most silica-based C18 columns.

Protocol: The "Bicarbonate Buffer" System

  • Stationary Phase: C18 (ensure it is "Hybrid" or "High pH Stable" if going > pH 8).

  • Solvent A: 10mM Ammonium Bicarbonate (pH ~8.2) in Water.[2]

  • Solvent B: Acetonitrile (ACN).

  • Logic: At pH 8.2, the piperidine is partially protonated, but the high ionic strength of the buffer suppresses ionic interactions, and the quinoline is fully neutral.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct purification path based on your compound's solubility and behavior.

PurificationLogic Start Crude Piperidinyl-Quinoline SolubilityCheck Check Solubility: Hexane/EtOAc? Start->SolubilityCheck Lipophilic Soluble SolubilityCheck->Lipophilic Yes Polar Insoluble SolubilityCheck->Polar No (Oils out) MethodTEA Method B: Normal Phase Hex/EtOAc + 1% TEA Lipophilic->MethodTEA DCMCheck Check Solubility: DCM? Polar->DCMCheck DCMSoluble Soluble DCMCheck->DCMSoluble Yes DCMInsoluble Insoluble DCMCheck->DCMInsoluble No MethodNH3 Method A: Normal Phase DCM + MeOH/NH4OH DCMSoluble->MethodNH3 MethodC18 Phase II: Reverse Phase C18 + 10mM NH4HCO3 (pH 8) DCMInsoluble->MethodC18

Figure 1: Decision matrix for selecting the optimal stationary and mobile phases based on compound solubility.

Troubleshooting Hub (FAQ)

Q1: My compound is co-eluting with a close impurity. The peaks are sharp, but overlapping.

Diagnosis: This is a selectivity issue, not a silanol issue. The Fix: Switch the stationary phase chemistry entirely.

  • Recommendation: Use Amine-Functionalized Silica (NH2-Silica) .

  • Why: The surface is covered in propyl-amine groups. This creates a "basic" surface that repels your basic product (preventing tailing) but offers different selectivity for impurities compared to standard silica. You can often use simple Hexane/EtOAc gradients without modifiers on these columns.

Q2: I lost 40% of my mass on the column. Where did it go?

Diagnosis: Irreversible adsorption (Chemisorption). Your compound likely precipitated inside the column or formed a salt with the silica. The Fix: The "Flush" Protocol.

  • Run a gradient up to 20% MeOH/DCM (with ammonia).

  • If mass is still missing, switch to DCM : MeOH : TEA (89 : 10 : 1) . The TEA is a stronger displacer than ammonia and can liberate chemisorbed amines.

Q3: My TLC plate looks perfect (separate spots), but the column gave one big blob.

Diagnosis: Sample Overloading / Solubility Mismatch. The Fix:

  • Dry Loading: Dissolve crude in minimal MeOH/DCM, add silica (10x mass of crude), and evaporate to dryness. Load this powder. This prevents the "solvent wedge" effect where the loading solvent carries the compound too fast.

  • Check Rf: Ensure your target compound has an Rf of 0.2 - 0.3 in the mobile phase you start with. If Rf > 0.5, it will elute too fast to resolve.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Teledyne ISCO. (2023). Purification of Alkaloids and Amines. Application Note AN24. Link

  • Biotage. (2023). Strategies for Flash Chromatography of Basic Compounds. The Flash Blog. Link

Sources

Optimization

Minimizing side reactions during the piperidinylation of quinoline rings

Welcome to the technical support center for the piperidinylation of quinoline rings. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond form...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the piperidinylation of quinoline rings. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond formation reaction. As the quinoline moiety is a privileged scaffold in medicinal chemistry, achieving clean, high-yielding piperidinylation is often a critical step in the synthesis of novel therapeutics.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and minimize the common side reactions encountered during this process. The guidance herein is grounded in established mechanistic principles of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, tailored to the specific challenges posed by the quinoline heterocycle.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions with explanations.

Issue 1: Low Yield and Complex Product Mixture

Question: "My reaction is giving a low yield of the desired piperidinylated quinoline, and I'm seeing multiple unidentified spots on my TLC. What are the likely side reactions and how can I suppress them?"

Answer: A low yield accompanied by a complex product mixture often points to several competing side reactions. The most common culprits are hydrodehalogenation, diarylation, and catalyst deactivation.

  • Hydrodehalogenation: This is the reduction of your starting haloquinoline to quinoline. It occurs when an intermediate palladium-hydride species, formed via β-hydride elimination from the amine or from trace water, reductively eliminates with the haloquinoline.[3]

    • Causality: This side reaction is often promoted by bases that can act as a hydride source or by suboptimal ligand choice that does not favor the desired reductive elimination of the product.

    • Solution:

      • Optimize the Base: Switch to a non-nucleophilic, sterically hindered base. While strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be very effective, they can also promote undesired pathways.[4] Consider screening weaker bases like cesium carbonate (Cs₂CO₃) or non-alkoxide bases like lithium bis(trimethylsilyl)amide (LHMDS), which are less prone to β-hydride elimination pathways.[5]

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, accelerate the rate of reductive elimination to form the C-N bond, and sterically disfavor the formation of palladium-hydride species.[6] Ligands like BrettPhos or Josiphos-type ligands have shown success in minimizing hydrodehalogenation.[5][7]

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can be a proton source leading to hydrodehalogenation.[5]

  • Diarylation (for Primary Amines): If you are using piperidine (a secondary amine), this is not an issue. However, if a primary amine is used as a nucleophile, it can react twice with the haloquinoline to form a diarylamine.[5]

    • Causality: This occurs when the newly formed arylamine product successfully competes with the starting amine for the catalyst.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the amine nucleophile relative to the haloquinoline to favor the monoarylation product.[5]

      • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes favor the initial, faster monoarylation over the subsequent, slower diarylation.[5]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to deactivation, leading to incomplete conversion.

    • Causality: Oxygen is a common cause of catalyst deactivation. Certain functional groups on the quinoline ring can also poison the catalyst.[8]

    • Solution:

      • Inert Atmosphere: Always perform the reaction under a rigorously inert atmosphere of nitrogen or argon.[5] Solvents should be properly degassed prior to use.[5]

      • Pre-catalyst and Ligand Choice: Use a stable palladium pre-catalyst and a robust ligand that protects the metal center throughout the catalytic cycle.

Below is a workflow to guide your troubleshooting process for low yields.

G start Low Yield of Piperidinylated Quinoline check_side_products Analyze Crude Reaction Mixture (TLC, LC-MS) Identify Side Products start->check_side_products hydrodehalogenation Hydrodehalogenation Product Detected? check_side_products->hydrodehalogenation diarylation Diarylation Product Detected? hydrodehalogenation->diarylation No solve_hydro Optimize Base (e.g., Cs2CO3) Use Bulky Ligand (e.g., BrettPhos) Ensure Anhydrous Conditions hydrodehalogenation->solve_hydro Yes no_reaction Mainly Starting Material? diarylation->no_reaction No solve_diaryl Adjust Stoichiometry (Slight Excess of Amine) Lower Temperature/Shorter Time diarylation->solve_diaryl Yes solve_catalyst Check Inert Atmosphere Technique Degas Solvents Thoroughly Screen Different Pd Pre-catalysts/Ligands no_reaction->solve_catalyst Yes end Improved Yield no_reaction->end No solve_hydro->end solve_diaryl->end solve_catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity with Dihaloquinolines

Question: "I am working with a dihaloquinoline (e.g., 2,4-dichloroquinoline) and trying to achieve mono-piperidinylation at a specific position, but I'm getting a mixture of isomers and the di-substituted product. How can I control the selectivity?"

Answer: Achieving regioselectivity in the amination of dihaloquinolines is a common challenge governed by both electronic and steric factors. The reactivity of the C-X bonds at different positions on the quinoline ring is not equal.[5]

  • Understanding Reactivity:

    • Position 4: Generally, the C4 position of a quinoline ring is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by the palladium catalyst compared to the C2 position. This often makes the C4-halide more reactive.

    • Position 2: The C2 position is adjacent to the ring nitrogen, which can influence its electronic properties and also allows for potential chelation effects with the catalyst.

    • Steric Hindrance: Substituents on the quinoline ring or the use of bulky ligands can introduce steric hindrance that favors reaction at the less hindered position.[9][10]

  • Strategies for Selective Mono-amination:

    • Control Temperature and Reaction Time: The more reactive halide will typically react first. By running the reaction at a lower temperature and carefully monitoring it over time (e.g., by TLC or LC-MS), you can stop the reaction after the first substitution has occurred but before the second begins.

    • Stoichiometry: Use a precise stoichiometry of 1.0 equivalent of piperidine to 1.0 equivalent of the dihaloquinoline. This minimizes the chance of double substitution.

    • Ligand Tuning: The choice of ligand can have a profound impact on regioselectivity.

      • To favor reaction at the sterically less hindered position, a very bulky ligand can be effective.

      • Conversely, a smaller ligand might allow the reaction to proceed at the electronically more favorable, but sterically more encumbered, position. A systematic screening of ligands is highly recommended.[11]

    • Base Selection: The base can influence the catalyst's reactivity and, in turn, the selectivity. It's worthwhile to screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) in conjunction with ligand screening.

ParameterStrategy for Selective Mono-piperidinylationRationale
Temperature Start at a lower temperature (e.g., 60-80 °C) and slowly increase if needed.Exploits the differential reactivity of the C-X bonds. The more reactive site will react at a lower energy input.
Stoichiometry Use 1.0-1.1 equivalents of piperidine.Limits the availability of the nucleophile to prevent the second amination from occurring.
Ligand Screen a panel of ligands (e.g., XPhos, RuPhos, BINAP).[5][8]Bulky ligands can enhance selectivity by sterically blocking one of the reaction sites.
Monitoring Frequent reaction monitoring via TLC or LC-MS.Crucial for quenching the reaction once the desired mono-substituted product is maximized.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system for the piperidinylation of a bromoquinoline?

A1: While there is no single "best" system for all substrates, a highly reliable starting point for the Buchwald-Hartwig amination of bromoquinolines is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, a bulky, electron-rich biarylphosphine ligand such as BrettPhos or XPhos, and a strong, non-nucleophilic base like NaOtBu or LHMDS in an aprotic solvent like toluene or dioxane.[5][7] High-throughput experimentation techniques can be invaluable for rapidly screening various catalysts, ligands, and bases to find the optimal conditions for your specific substrate.[12]

Q2: My quinoline substrate has a sensitive functional group (e.g., an ester or a nitro group). Which base should I use?

A2: Strong alkoxide bases like NaOtBu are incompatible with base-sensitive functional groups like esters (risk of hydrolysis or transesterification) and nitro groups.[8] In these cases, you should use a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are well-tolerated by many functional groups while still being effective in promoting the C-N coupling.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role by influencing the solubility of the reactants, the stability of the catalytic species, and the overall reaction rate.

  • Aprotic Polar Solvents: Dioxane and toluene are the most commonly used solvents and are generally good choices.[5] They have good solvating properties for a wide range of substrates and catalytic complexes.

  • Ethereal Solvents: Tetrahydrofuran (THF) is another option, though its lower boiling point limits the accessible temperature range.

  • Polar Aprotic Solvents: In some cases, more polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, but they can also coordinate to the palladium center and may require higher temperatures or different ligand systems.[13][14]

Q4: I am not seeing any reaction. What should I check first?

A4: If there is no conversion of your starting material, the issue most likely lies with the catalyst's activity.

  • Catalyst Activation: Ensure your palladium source and ligand are forming the active Pd(0) catalyst. Some pre-catalysts require an activation period.

  • Inert Atmosphere: Re-check your inert gas setup. Even small amounts of oxygen can kill the catalyst. Ensure solvents were properly degassed.

  • Reagent Quality: Verify the purity and integrity of your reagents, especially the palladium catalyst, ligand, and base. Phosphine ligands can oxidize over time if not stored properly.

  • Temperature: If you are running the reaction at a low temperature, the activation barrier may not be overcome. Consider increasing the temperature. For particularly unreactive aryl chlorides, temperatures above 100 °C are often required.[6]

The diagram below illustrates the core catalytic cycle and points where common side reactions can diverge.

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Quinoline-X pd_complex L_n(Quinoline)Pd(II)-X ox_add->pd_complex amine_assoc Amine Association/Deprotonation pd_complex->amine_assoc + Piperidine + Base pd_amide L_n(Quinoline)Pd(II)-N(piperidine) amine_assoc->pd_amide red_elim Reductive Elimination pd_amide->red_elim beta_hydride β-Hydride Elimination pd_amide->beta_hydride Unproductive Pathway red_elim->pd0 (Catalyst Regeneration) product Piperidinyl-Quinoline (Desired Product) red_elim->product hydrodehalog Hydrodehalogenation pd_hydride L_nPd(II)-H beta_hydride->pd_hydride pd_hydride->hydrodehalog + Quinoline-X (Reductive Elimination)

Caption: Catalytic cycle for Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.

Experimental Protocols

Protocol 1: General Procedure for Piperidinylation of 4-Chloroquinoline

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under argon, add 4-chloroquinoline (1.0 mmol) and anhydrous toluene (5 mL).

  • Nucleophile Addition: Add piperidine (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(piperidin-1-yl)quinoline.

References

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis. Benchchem.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Buchwald–Hartwig amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida.
  • Expanding Diversity of Fused Steroid-Quinoline Hybrids by Sequential Amination/Annulation/Aromatization Reactions. The Journal of Organic Chemistry.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amin
  • Palladium-Catalysed Synthesis and Transform
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
  • Coordination strategy-induced selective C–H amination of 8-aminoquinolines.
  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Africana Studia.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides ….
  • Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry.
  • Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Technical Support Center: Amination of Bromin
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. SciSpace.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central.
  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry.
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PubMed Central.
  • Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. Wiley Online Library.
  • Synthesis of quinolines. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-(Piperidin-1-yl)quinolin-5-amine

Molecule Profile & Purification Challenges Target Analyte: 6-(Piperidin-1-yl)quinolin-5-amine Chemical Nature: Electron-rich aminoquinoline. Critical Attribute: High susceptibility to oxidative degradation.

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Purification Challenges

Target Analyte: 6-(Piperidin-1-yl)quinolin-5-amine Chemical Nature: Electron-rich aminoquinoline. Critical Attribute: High susceptibility to oxidative degradation.

This molecule presents a unique purification challenge due to the ortho-substitution pattern. The electron-donating piperidine ring at position 6 significantly increases the electron density of the primary amine at position 5. While this enhances biological activity (common in kinase inhibitors), it drastically lowers the oxidation potential.

The Result: Users frequently report the material turning from a bright yellow solid to a dark brown/black tar upon heating in air. This is not decomposition; it is the formation of quinone-imine species and diazo-oligomers.

Troubleshooting Guides (Q&A Format)

Category A: Oxidation & Color Management

Q1: My crude material is yellow, but it turns black immediately upon dissolving in hot ethanol. How do I prevent this?

A: This is the classic "Aminoquinoline Oxidation Cascade." The heat required for dissolution accelerates the reaction between the electron-rich 5-amino group and dissolved oxygen in the solvent.

Corrective Protocol:

  • Degas Solvents: Do not use bench-top ethanol. Sparge your recrystallization solvent with Nitrogen or Argon for at least 15 minutes prior to heating.

  • Acidic Stabilization: Add a trace amount of Ascorbic Acid (0.1% w/v) or BHT (Butylated hydroxytoluene) to the solvent system. This acts as a sacrificial antioxidant.

  • Inert Atmosphere: Perform the dissolution and hot filtration under a blanket of nitrogen.

Q2: Can I use charcoal (activated carbon) to remove the dark color?

A: Use with extreme caution. While charcoal removes colored impurities, it also catalyzes surface oxidation of aminoquinolines due to trapped oxygen in the carbon pore structure.

  • Recommendation: If you must use charcoal, use an acid-washed, low-metal grade and mix it with the solvent before adding your crude compound. Filter rapidly under nitrogen pressure (Schlenk filtration), not vacuum (which pulls air through the solution).

Category B: Crystallization Behavior (Oiling Out)

Q3: The solution cools, but instead of crystals, a separate oily layer forms at the bottom.

A: The "Oiling Out" phenomenon is common here due to the steric bulk of the piperidine ring disrupting crystal packing. The melting point is likely depressed by impurities, causing the compound to liquefy before it crystallizes.

Troubleshooting Steps:

  • The "Cloud Point" Method: Reheat to dissolve the oil. Add the anti-solvent (e.g., water or heptane) dropwise only until a faint, persistent turbidity appears. Stop immediately.

  • Seeding: Do not cool further. Add a seed crystal of pure material. If none exists, scratch the glass interface vigorously with a glass rod to create nucleation sites.

  • Isothermal Hold: Hold the temperature at 5°C below the boiling point for 30 minutes. Allow the oil droplets to interact with the seed crystals.

Category C: Impurity Rejection

Q4: NMR shows persistent piperidine salts even after recrystallization.

A: Piperidine hydrochloride (often a byproduct of the synthesis) has similar solubility profiles to the quinoline salt forms in ethanol.

The Fix:

  • Base Wash: Before recrystallization, dissolve the crude in Ethyl Acetate and wash with 5% NaHCO₃ (aq). This ensures the piperidine is free-based (highly soluble in organic wash) or removed in the aqueous layer if protonated, while the target amine remains in the organic layer.

  • Switch Solvent: Move to a Toluene/Heptane system. Piperidine salts are insoluble in hot toluene and can be filtered off before the target compound crystallizes upon cooling.

Recommended Workflow: The "Inert-Gradient" Method

This protocol is designed to maximize yield while strictly preventing oxidation.

Materials Required
  • Solvent A (Good Solvent): Isopropanol (IPA) - Degassed.

  • Solvent B (Anti-Solvent): Heptane - Degassed.

  • Additives: Ascorbic Acid (trace).

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line.

Step-by-Step Protocol
  • Preparation: Flush the 3-neck flask with nitrogen. Add crude 6-(Piperidin-1-yl)quinolin-5-amine.

  • Dissolution: Add Degassed IPA (5 mL per gram of solid). Add 5 mg of Ascorbic acid. Heat to reflux (~82°C) under nitrogen flow.

  • Saturation: If solid remains, add IPA in 1 mL increments until dissolved. If fully dissolved, concentrate slightly until the first crystals appear, then add just enough IPA to re-dissolve.

  • Anti-Solvent Addition: While maintaining reflux, add Degassed Heptane dropwise.

    • Ratio Target: 1:1 to 1:2 (IPA:Heptane).

    • Stop adding Heptane when the solution turns slightly cloudy.

  • Clarification: Add 1 mL of hot IPA to clear the cloudiness.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature (approx. 2 hours).

    • Critical: Do not disturb or stir during this phase to encourage large crystal growth.

  • Final Crystallization: Once at Room Temp, move to a 4°C fridge for 4 hours.

  • Filtration: Filter quickly on a Buchner funnel. Wash with cold 10% IPA/Heptane. Dry in a vacuum oven at 40°C.

Visualizations

Logic Flow: Purification Decision Tree

RecrystallizationLogic Start Crude 6-(Piperidin-1-yl)quinolin-5-amine CheckColor Check Color/State Start->CheckColor DarkTar Dark/Tarry? CheckColor->DarkTar PreWash Acid/Base Extraction (EtOAc / NaHCO3) DarkTar->PreWash Yes SolventSelect Select Solvent System DarkTar->SolventSelect No PreWash->SolventSelect IPA_Hept IPA / Heptane (Standard) SolventSelect->IPA_Hept General Purity Toluene Toluene (If Salts Present) SolventSelect->Toluene High Salt Content InertHeat Heat under N2 (+ Ascorbic Acid) IPA_Hept->InertHeat Toluene->InertHeat HotFilter Hot Filtration (Remove Insolubles) InertHeat->HotFilter SlowCool Slow Cool to RT (Prevent Oiling) HotFilter->SlowCool Collect Isolate & Dry (Vacuum 40°C) SlowCool->Collect

Caption: Decision matrix for selecting the optimal purification route based on crude material state.

Solvent System Efficiency Data
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk of Oxidation
Ethanol (Pure) HighModerateLow (Co-crystallizes salts)High (O₂ solubility)
IPA / Heptane HighVery LowExcellent Moderate
Toluene ModerateLowHigh (Rejects salts)Low
Water / EtOH HighModeratePoor (Oiling out risk)Very High

References

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Molecules (MDPI). (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides.[1] (Context on Piperidinyl-quinoline synthesis and isolation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization Procedures and Theory.[2][3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Quinoline Intermediate Hydrogenation

Welcome to the technical support center dedicated to addressing the complex challenges of catalyst poisoning during the hydrogenation of quinoline intermediates. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex challenges of catalyst poisoning during the hydrogenation of quinoline intermediates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of catalytic processes. Here, we dissect common experimental hurdles, offering in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your synthetic routes.

Introduction to Catalyst Poisoning in Quinoline Hydrogenation

The selective hydrogenation of quinoline and its derivatives is a cornerstone of pharmaceutical synthesis, providing access to a vast array of bioactive molecules. However, the very nature of these nitrogen-containing heterocycles presents a significant challenge: catalyst poisoning. The lone pair of electrons on the nitrogen atom can strongly adsorb to the active sites of precious metal catalysts, such as palladium, platinum, and rhodium, leading to a dramatic decrease in catalytic activity and, in some cases, complete reaction failure.[1][2][3]

This guide provides a structured approach to identifying, understanding, and mitigating catalyst poisoning in your hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and how does it differ from other forms of deactivation?

A1: Catalyst poisoning is the chemical deactivation of a catalyst resulting from the strong chemisorption of substances, known as poisons, onto its active sites.[4][5] This blocks reactants from accessing these sites, thereby reducing or halting the catalytic reaction.[4] It is distinct from other deactivation mechanisms such as:

  • Fouling: The physical deposition of substances, like polymers or carbonaceous materials (coke), on the catalyst surface.[2]

  • Thermal Degradation (Sintering): The loss of active surface area due to crystal growth or agglomeration of metal particles at high temperatures.[2]

  • Leaching: The dissolution of the active metal into the reaction medium.

Q2: My hydrogenation reaction has stalled or is showing very low conversion. Is catalyst poisoning the likely cause?

A2: A stalled reaction or unexpectedly low conversion is a classic symptom of catalyst poisoning, especially in quinoline hydrogenation.[3][6] The nitrogen atom in the quinoline ring, as well as in the partially and fully hydrogenated products, can act as a poison by strongly binding to the catalyst's active metal centers.[1][2][3]

Q3: What are the most common poisons encountered in the hydrogenation of quinoline intermediates?

A3: The most prevalent poisons include:

  • Nitrogen-Containing Compounds: The quinoline substrate, reaction intermediates, and the tetrahydroquinoline product can all act as catalyst poisons.[1][2][3][7] The basicity of the nitrogen atom plays a crucial role in the strength of its inhibitory effect.[8]

  • Sulfur Compounds: These are potent poisons for many precious metal catalysts and can be present as impurities in starting materials or solvents.[3][9][10]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can irreversibly deactivate the catalyst.[4][10]

  • Halides: Chloride, bromide, and iodide ions can act as catalyst poisons.[3][11]

  • Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb to and deactivate metal catalysts.[3]

Q4: Can I reuse my catalyst after a reaction with a quinoline intermediate?

A4: The reusability of a catalyst depends on the severity and nature of the deactivation.[2] If the catalyst is poisoned by weakly adsorbed species, regeneration may be possible through washing procedures.[11] However, in cases of strong, irreversible poisoning or thermal degradation, the catalyst may not be recoverable.[2]

Troubleshooting Guides

Problem 1: Reaction Fails to Initiate or Shows No Conversion

Possible Cause: Severe catalyst poisoning from the outset.

Troubleshooting Workflow:

Start Reaction Failure Purity_Check Verify Purity of Starting Materials & Solvents Start->Purity_Check Inert_Atmosphere Ensure Strict Inert Atmosphere (N2 or Ar) Purity_Check->Inert_Atmosphere Catalyst_Handling Review Catalyst Handling & Storage Inert_Atmosphere->Catalyst_Handling Poison_Source Identify Potential Poison Source Catalyst_Handling->Poison_Source Sulfur_Impurity Sulfur Impurities Poison_Source->Sulfur_Impurity Yes Nitrogen_Impurity Nitrogen-based Impurities Poison_Source->Nitrogen_Impurity Yes Other_Impurity Other Impurities (Halides, Metals) Poison_Source->Other_Impurity Yes Increase_Loading Increase Catalyst Loading (as a last resort) Poison_Source->Increase_Loading No obvious source Purify_Reagents Purify Reagents (e.g., distillation, column chromatography) Sulfur_Impurity->Purify_Reagents Protect_Group Consider Protecting Group for Highly Basic Moieties Nitrogen_Impurity->Protect_Group Change_Solvent Use High-Purity Solvent Other_Impurity->Change_Solvent Success Reaction Proceeds Purify_Reagents->Success Change_Solvent->Success Protect_Group->Success Increase_Loading->Success

Caption: Troubleshooting workflow for initial reaction failure.

Detailed Steps:

  • Reagent Purity: Impurities in the quinoline intermediate or solvent are a common source of potent catalyst poisons.[2][4] Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

  • Inert Atmosphere: Palladium and other precious metal catalysts can be sensitive to oxygen, especially at their active Pd(0) state.[2] Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon.

  • Catalyst Handling: Improper handling or storage can lead to catalyst deactivation before it is even introduced to the reaction. Handle catalysts under an inert atmosphere and store them according to the manufacturer's recommendations.

  • Identify the Poison: If you suspect impurities, consider the potential sources. Sulfur compounds are notorious poisons for palladium catalysts.[3][10]

  • Purification: If impurities are identified, purify the starting materials and solvents. Distillation, recrystallization, or passing through a plug of activated carbon or alumina can be effective.

  • Protecting Groups: If your quinoline intermediate contains other highly basic nitrogen functionalities, consider protecting them to reduce their poisoning potential.

Problem 2: Reaction Starts but Stalls Before Completion

Possible Cause: Gradual catalyst deactivation due to product inhibition or slow-acting poisons.

Mechanism of Product Inhibition:

cluster_reaction Hydrogenation Reaction Catalyst Active Catalyst Site THQ Tetrahydroquinoline (Product) Catalyst->THQ Reacts & Desorbs Quinoline Quinoline Quinoline->Catalyst Adsorbs THQ->Catalyst Strongly Adsorbs & Blocks Site

Caption: Product inhibition mechanism in quinoline hydrogenation.

Troubleshooting Steps:

  • Incremental Substrate Addition: Instead of adding the entire amount of the quinoline intermediate at once, a slow, continuous addition can help maintain a low concentration of the substrate and product in the reaction mixture, potentially extending the catalyst's lifetime.[2]

  • Solvent Washing of the Catalyst: If feasible, the reaction can be paused, and the catalyst filtered and washed with a fresh solvent to remove adsorbed inhibitors before being returned to the reaction mixture.

  • Acid Additives: In some cases, the addition of a protic acid can protonate the nitrogen atoms of the quinoline and its hydrogenated products, preventing the lone pair of electrons from binding to the catalyst.[7] However, this approach must be compatible with other functional groups in the molecule.

Problem 3: Inconsistent Results Between Batches

Possible Cause: Variability in reagent purity or subtle changes in reaction setup.

Troubleshooting Steps:

  • Standardize Reagent Purity: Ensure that the purity of the quinoline intermediate, solvents, and hydrogen gas is consistent across all batches.[2]

  • Maintain a Strictly Inert Atmosphere: Variations in the effectiveness of creating an inert atmosphere can lead to inconsistent levels of catalyst oxidation.[2]

  • Control Moisture and Air Exclusion: Use dry solvents and glassware, as water and oxygen can contribute to catalyst deactivation.[2]

Quantitative Data on Catalyst Poisons

The impact of a poison is often concentration-dependent. The following table provides a qualitative summary of the effects of common poisons on palladium-based catalysts.

Poison TypeCommon ExamplesTypical Effect on Catalyst ActivitySusceptibility of Pd Catalysts
Nitrogen Compounds Quinoline, Tetrahydroquinoline, AminesReversible to Irreversible InhibitionHigh
Sulfur Compounds Thiols, Thiophenes, H₂SStrong, often Irreversible PoisoningVery High
Heavy Metals Pb, Hg, AsIrreversible DeactivationHigh
Halides Cl⁻, Br⁻, I⁻Mild to Moderate InhibitionModerate
Carbon Monoxide COStrong, Competitive AdsorptionHigh

Advanced Mitigation Strategy: Catalyst Selection

For particularly challenging substrates prone to causing catalyst poisoning, consider alternative catalytic systems:

  • Gold-Based Catalysts: Interestingly, quinolines have been shown to act as promoters rather than poisons for gold-catalyzed hydrogenation, enabling reactions under very mild conditions.[12]

  • Sulfur-Tolerant Catalysts: If sulfur impurities are unavoidable, catalysts specifically designed for sulfur tolerance, such as certain bimetallic formulations or metal sulfides, may be necessary.[9][13]

  • Phosphide Catalysts: Nickel phosphide catalysts have shown high activity and resistance to poisoning in hydrodenitrogenation reactions.[14]

Experimental Protocol: Catalyst Washing for Regeneration

This protocol is intended for cases of suspected reversible poisoning by organic compounds.

Materials:

  • Poisoned heterogeneous catalyst (e.g., Pd/C)

  • Anhydrous methanol

  • Anhydrous ethanol

  • Anhydrous ethyl acetate

  • Inert gas (Nitrogen or Argon)

  • Centrifuge and centrifuge tubes or filtration apparatus

Procedure:

  • Under an inert atmosphere, carefully transfer the poisoned catalyst to a centrifuge tube or filtration funnel.

  • Add a sufficient volume of anhydrous methanol to create a slurry.

  • Agitate the slurry (e.g., using a vortex mixer or sonicator) for 10-15 minutes to dislodge adsorbed impurities.

  • Separate the catalyst from the solvent by centrifugation followed by decantation, or by filtration.

  • Repeat the washing procedure with anhydrous ethanol, followed by anhydrous ethyl acetate.

  • For suspected poisoning by basic compounds, a final wash with a dilute, degassed solution of acetic acid in an anhydrous solvent may be beneficial, followed by several washes with the pure solvent to remove any residual acid.[11]

  • Dry the catalyst thoroughly under a high vacuum before attempting to reuse it.

Note: The effectiveness of this procedure is not guaranteed and depends on the nature of the poison and the catalyst.

References

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Kaur, R. (2025, November 14). Catalyst Poisoning — Scientific, Applied & Case-Study Rich. Prezi. Retrieved February 15, 2026, from [Link]

  • Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Stohl, F. V. (1987, December 31). Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). OSTI.GOV. Retrieved February 15, 2026, from [Link]

  • Activity of the catalysts for the hydrogenation of quinoline. Reaction... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts. (2012, October 24). PubMed. Retrieved February 15, 2026, from [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Chen, J., Cui, C., Liu, H., & Li, G. (2022). Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles. Acta Chimica Sinica, 80(4), 467-475. Retrieved February 15, 2026, from [Link]

  • Rahmani, A., Javier-Jiménez, D. R., Israel, D., Butkus, B., Zhai, L., Banerjee, P., Kaden, W. E., Kushima, A., & Jurca, T. (2025, July 3). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology. Retrieved February 15, 2026, from [Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011, May 16). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025, August 5). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021, September 14). Thieme Connect. Retrieved February 15, 2026, from [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. (2016, August 24). PubMed. Retrieved February 15, 2026, from [Link]

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. (n.d.). New Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). AZoM.com. Retrieved February 15, 2026, from [Link]

  • Hydrogenation troubleshooting. (2023, February 17). Reddit. Retrieved February 15, 2026, from [Link]

  • Hydrocarbon. (n.d.). Unacademy. Retrieved February 15, 2026, from [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. (2021, December 16). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Rahman, A., Uahengo, V., & Daniel, L. S. (2017, March 28). Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. Retrieved February 15, 2026, from [Link]

  • catalyst poisoning. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Regulation of the selective hydrogenation performance of sulfur-doped carbon-supported palladium on chloronitrobenzene. (2025, July 29). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Modifications of platinum model catalysts by sulphur: effect on reactions of labelled hexanes. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mastering Structural Elucidation: A Guide to 1H NMR Interpretation of 6-(Piperidin-1-yl)quinolin-5-amine

For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. In this guide, we delve into t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. In this guide, we delve into the nuanced interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for the compound 6-(Piperidin-1-yl)quinolin-5-amine. This molecule, with its fused aromatic quinoline core and a saturated heterocyclic piperidine substituent, presents a compelling case study for the application of modern spectroscopic techniques. We will not only dissect the theoretical 1H NMR spectrum but also compare this powerful technique with other analytical methods, providing a holistic view of its capabilities and limitations in the context of heterocyclic compound characterization.

The Molecular Blueprint: Predicting the 1H NMR Spectrum

The structure of 6-(Piperidin-1-yl)quinolin-5-amine combines the distinct features of a substituted quinoline and a piperidine ring. A thorough analysis of its 1H NMR spectrum requires a foundational understanding of how the electronic environment of each proton influences its chemical shift and coupling.

Expected Chemical Shifts (δ) and Multiplicities:

Proton(s) Approximate Chemical Shift (ppm) Expected Multiplicity Justification
H-28.7 - 8.9Doublet of doublets (dd)The proton at C-2 is adjacent to the nitrogen atom in the quinoline ring, leading to significant deshielding and a downfield shift.[1] It will exhibit coupling to both H-3 and H-4.
H-48.0 - 8.2Doublet of doublets (dd)Similar to H-2, the proximity to the nitrogen atom causes a downfield shift.[2] It will show coupling to H-3 and H-2.
H-37.3 - 7.5Doublet of doublets (dd)This proton is coupled to both H-2 and H-4.
H-87.6 - 7.8Doublet (d)The peri-effect of the nitrogen lone pair can cause some deshielding of the H-8 proton.[1] It will be coupled to H-7.
H-77.1 - 7.3Doublet (d)This proton will be coupled to H-8. The electron-donating effect of the adjacent amino group will cause an upfield shift compared to unsubstituted quinoline.[2]
-NH24.5 - 5.5Broad singlet (s)The chemical shift of amine protons can vary significantly depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
α-H (Piperidine)2.8 - 3.2Multiplet (m)These protons are adjacent to the nitrogen atom of the piperidine ring and will be deshielded.[3][4] They will show coupling to the β-protons.
β-H (Piperidine)1.6 - 1.8Multiplet (m)These protons are further from the nitrogen and will appear more upfield.[3][4] They will be coupled to both the α- and γ-protons.
γ-H (Piperidine)1.5 - 1.7Multiplet (m)This proton is in the middle of the piperidine ring and will have a chemical shift similar to the β-protons.[3][4]

Experimental Protocol: Acquiring High-Quality 1H NMR Data

To obtain an unambiguous spectrum for 6-(Piperidin-1-yl)quinolin-5-amine, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can be critical, as aromatic solvents like benzene-d6 can induce different chemical shifts and resolve signal overlap.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region of quinoline derivatives.[5]

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Optimize the spectral width to encompass all proton signals (typically 0-10 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

Navigating Complexity: The Role of 2D NMR Spectroscopy

For complex molecules like substituted quinolines, signal overlap in the 1D 1H NMR spectrum is a common challenge.[2] In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous peak assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the quinoline and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both 1H and 13C spectra.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall molecular structure.[2]

A Comparative Perspective: Alternative Analytical Techniques

While 1H NMR is a cornerstone of structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here’s a comparison of 1H NMR with other relevant analytical methods for 6-(Piperidin-1-yl)quinolin-5-amine:

Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Detailed information on the number, connectivity, and electronic environment of protons.Non-destructive, provides unambiguous structural information, relatively fast acquisition.Can have signal overlap in complex molecules, requires soluble samples.
13C NMR Spectroscopy Information on the number and type of carbon atoms (e.g., sp2, sp3).Complements 1H NMR, provides information on the carbon skeleton.Lower sensitivity than 1H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed connectivity information, can be destructive.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple, provides characteristic signals for functional groups like N-H and C=N.Provides limited information on the overall molecular structure.
X-ray Crystallography The definitive 3D structure of the molecule in the solid state.Provides an absolute and highly detailed molecular structure.Requires a single crystal of suitable quality, which can be difficult to obtain.

Workflow for 1H NMR Interpretation

The logical process for interpreting the 1H NMR spectrum of 6-(Piperidin-1-yl)quinolin-5-amine can be visualized as follows:

interpretation_workflow A Acquire 1D 1H NMR Spectrum B Process Data (FT, Phasing, Calibration) A->B C Analyze Chemical Shifts B->C D Analyze Integration B->D E Analyze Multiplicity (Splitting Patterns) B->E F Propose Initial Assignments C->F D->F E->F G Identify Signal Overlap? F->G H Acquire 2D NMR (COSY, HSQC, HMBC) G->H Yes J Final Structure Confirmation G->J No I Refine Assignments using 2D Data H->I I->J

Caption: A logical workflow for the interpretation of a 1H NMR spectrum.

References

  • Wang, C., Hou, Y. L., Kim, J., & Sun, S. H. (2007). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

Sources

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